p-Methoxybenzylideneacetone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(4-methoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRZKDVBPZBNJN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061338, DTXSID301282472 | |
| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |
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| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |
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Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3815-30-3, 943-88-4 | |
| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Methoxybenzylideneacetone | |
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| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)-, (E)- | |
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| Record name | p-Anisilidenacetone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31752 | |
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| Record name | p-Anisilidenacetone | |
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| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |
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| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |
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| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |
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| Record name | 4-(4-methoxyphenyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | trans-4-(p-Methoxyphenyl)-3-buten-2-one | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHOXYBENZYLIDENEACETONE | |
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Foundational & Exploratory
An In-Depth Technical Guide to p-Methoxybenzylideneacetone: Properties, Synthesis, and Biological Significance
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methoxybenzylideneacetone, also known by synonyms such as Anisylidene acetone and 4-(4-methoxyphenyl)-3-buten-2-one, is an aromatic ketone belonging to the chalcone family.[1] Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a subject of significant interest in medicinal chemistry due to its prevalence in natural products and its association with a wide array of pharmacological activities.[2] While historically used as a fragrance ingredient, its use in this capacity is now prohibited by the International Fragrance Association (IFRA) due to its potential for dermal sensitization.[1][3] This guide provides a comprehensive technical overview of its fundamental properties, a validated synthesis protocol, spectroscopic characterization, and a review of its biological activities, offering a foundational resource for its application in research and drug development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of a compound are critical for any experimental design, from synthesis to biological screening.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one[1] |
| CAS Number | 943-88-4[1] |
| Molecular Formula | C₁₁H₁₂O₂[1] |
| Molecular Weight | 176.21 g/mol [1] |
| Common Synonyms | Anisylidene acetone, p-Anisalacetone, 4-Methoxybenzalacetone[1] |
| InChIKey | WRRZKDVBPZBNJN-ONEGZZNKSA-N[1] |
Core Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White crystalline solid | [3] |
| Melting Point | 72-74 °C | [4] |
| Boiling Point | 319.8 °C at 760 mmHg | [4] |
| Density | 1.048 g/cm³ | [4] |
| LogP (octanol/water) | 2.297 | [4] |
| Solubility | Insoluble in water; soluble in ethanol, acetone, and other organic solvents. | [5] |
Synthesis and Purification
The most direct and efficient synthesis of this compound is achieved via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (p-anisaldehyde) and a ketone (acetone).[6][7][8]
Synthetic Strategy: The Claisen-Schmidt Condensation
This reaction is a variant of the aldol condensation. The mechanism begins with the deprotonation of an α-hydrogen from acetone by a base (e.g., sodium hydroxide) to form a reactive enolate ion.[8] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-anisaldehyde, which lacks α-hydrogens and thus cannot self-condense. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone product, driven by the formation of an extended conjugated system.[6][8] Using an excess of the aldehyde or controlling the stoichiometry is crucial to favor the mono-condensation product.
Detailed Experimental Protocol: Synthesis
-
Materials: p-Anisaldehyde (4-methoxybenzaldehyde), Acetone, Ethanol (95%), Sodium Hydroxide (10% aqueous solution), Distilled Water, Ice.
-
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde and 0.29 g (5 mmol) of acetone in 10 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until a homogenous solution is formed.
-
While stirring at room temperature, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 5 minutes.
-
A yellow precipitate should form upon addition of the base. Continue stirring the resulting slurry vigorously at room temperature for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation of the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with three 10 mL portions of cold distilled water to remove residual sodium hydroxide.
-
Allow the product to air dry on the filter paper by drawing air through the funnel for 10-15 minutes.
-
Purification Methodology: Recrystallization
The primary impurity in the crude product is typically unreacted starting material or di-condensed byproducts. Recrystallization is a highly effective method for purification.
-
Procedure:
-
Transfer the crude, dried solid to a 100 mL beaker.
-
Add a minimal volume of hot 95% ethanol (start with ~15-20 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Remove the beaker from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the beaker in an ice bath for 15-20 minutes to induce maximum crystallization.
-
Collect the purified, pale-yellow crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
Dry the final product in a desiccator or a vacuum oven at low heat. A typical yield is 75-85%.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic and Structural Characterization
Structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data based on the structure of (E)-4-(4-methoxyphenyl)but-3-en-2-one are summarized below.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3050-3000 | C-H Stretch | Aromatic & Vinylic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic (Methyl) C-H |
| ~1660-1680 | C=O Stretch | α,β-Unsaturated Ketone |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework and stereochemistry.
Predicted shifts (in CDCl₃, ~400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.40 | Singlet | 3H | -C(=O)CH₃ |
| ~3.85 | Singlet | 3H | -OCH₃ |
| ~6.65 | Doublet (J ≈ 16 Hz) | 1H | Vinylic H (α to C=O) |
| ~6.95 | Doublet (J ≈ 8.8 Hz) | 2H | Aromatic H (ortho to -OCH₃) |
| ~7.50 | Doublet (J ≈ 8.8 Hz) | 2H | Aromatic H (meta to -OCH₃) |
| ~7.55 | Doublet (J ≈ 16 Hz) | 1H | Vinylic H (β to C=O) |
Causality Note: The large coupling constant (J ≈ 16 Hz) for the two vinylic protons is definitive for the trans (E) stereochemistry of the double bond.
Predicted shifts (in CDCl₃, ~100 MHz):[5]
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C =O (Ketone) |
| ~161.5 | Aromatic C -OCH₃ |
| ~144.5 | Vinylic C -H (β to C=O) |
| ~130.0 | Aromatic C -H (meta to -OCH₃) |
| ~127.0 | Aromatic Quaternary C |
| ~125.0 | Vinylic C -H (α to C=O) |
| ~114.5 | Aromatic C -H (ortho to -OCH₃) |
| ~55.5 | -OC H₃ |
| ~27.5 | -C(=O)C H₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 176.08
-
Key Fragments: Expect fragmentation corresponding to the loss of the acetyl group (M-43) and cleavage around the ether and vinylic bonds.
Biological Activities and Potential Applications
As a member of the chalcone family, this compound and its derivatives are subjects of research for various therapeutic applications. The methoxy group on the phenyl ring is a common feature in many biologically active molecules.
Anti-inflammatory Activity
Chalcones and related structures are known to exhibit anti-inflammatory properties.[9] The mechanism often involves the modulation of key inflammatory pathways. Research on structurally similar compounds suggests that this compound may inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] This activity is frequently linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[10][11]
Caption: Postulated anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Anticancer Potential
Many chalcone derivatives and compounds containing a 4-methoxyphenyl moiety have been investigated for their anticancer properties.[12][13][14][15][16] The α,β-unsaturated ketone system is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in proteins, thereby inhibiting enzyme function. Potential mechanisms include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[14]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints.
-
Inhibition of Tubulin Polymerization: Disrupting the formation of microtubules, which are essential for cell division.
-
Kinase Inhibition: Blocking the activity of protein kinases like CDK2 or CDK9 that are critical for cancer cell growth.[12]
While specific studies on this compound are limited, its core structure makes it a valuable scaffold for the synthesis of more complex derivatives with enhanced potency and selectivity against various cancer cell lines.
Antimicrobial and Antioxidant Activities
Methoxyphenol compounds are recognized for their antimicrobial and antioxidant capabilities.[17][18] The phenolic structure can interfere with bacterial cell membranes and essential enzymes, while also scavenging free radicals to mitigate oxidative stress.[19][20] These properties suggest potential applications for this compound derivatives as food preservatives or as agents to combat bacterial infections.
Safety and Handling
-
GHS Hazard: Classified as a skin sensitizer (Category 1B).[1]
-
Precautionary Statements: May cause an allergic skin reaction. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. If on skin, wash with plenty of soap and water.[1]
-
Regulatory Note: Prohibited for use as a fragrance ingredient by IFRA due to its sensitization potential.[3][21]
Conclusion
This compound is a fundamentally important chalcone derivative that is readily accessible through a robust and high-yielding Claisen-Schmidt condensation. Its well-defined structure, confirmed by comprehensive spectroscopic data, provides an excellent platform for chemical modification. While its direct application is limited by dermal sensitization, its core scaffold is of significant interest to the drug development community. The established links between the chalcone and methoxyphenyl motifs and potent anti-inflammatory, anticancer, and antimicrobial activities make this compound a valuable starting material and an important subject for continued investigation in medicinal chemistry.
References
- 1. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. anisylidene acetone, 943-88-4 [thegoodscentscompany.com]
- 4. anisylidene acetone | CAS#:3815-30-3 | Chemsrc [chemsrc.com]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. mdpi.com [mdpi.com]
- 8. praxilabs.com [praxilabs.com]
- 9. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iajpr.com [iajpr.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. (E)-anisylidene acetone, 3815-30-3 [thegoodscentscompany.com]
An In-depth Technical Guide to p-Methoxybenzylideneacetone for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of p-Methoxybenzylideneacetone, a versatile α,β-unsaturated ketone with significant potential in various research and development applications, particularly in the pharmaceutical sciences. This document delves into the compound's fundamental properties, synthesis, spectral characterization, and its emerging roles in oncology and anti-inflammatory research.
Core Identification and Chemical Properties
This compound, also known by its IUPAC name (E)-4-(4-methoxyphenyl)but-3-en-2-one, is a well-characterized organic compound.[1] Its unique chemical structure, featuring a methoxy-substituted phenyl group conjugated with an enone system, is the basis for its reactivity and biological activity.
CAS Number: 943-88-4[2]
Synonyms: 4-(4-Methoxyphenyl)-3-buten-2-one, p-Anisalacetone, 4-Methoxybenzalacetone, Anisalacetone.[1]
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |
| Molecular Weight | 176.21 g/mol | PubChem[1] |
| Appearance | Light yellow crystalline powder | ChemicalBook |
| Melting Point | 72-75 °C | Sigma-Aldrich |
| Boiling Point | 295.5 °C at 760 mmHg | ChemSrc |
| Solubility | Insoluble in water, soluble in ethanol, acetone, and other organic solvents. |
Synthesis of this compound via Claisen-Schmidt Condensation
The most common and efficient method for the laboratory synthesis of this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (p-anisaldehyde) and a ketone (acetone).[3][4] This reaction is a type of crossed aldol condensation.[3]
Reaction Mechanism
The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base (e.g., sodium hydroxide), forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, this compound.
A schematic of the Claisen-Schmidt condensation for the synthesis of this compound is depicted below.
Caption: Claisen-Schmidt condensation workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Claisen-Schmidt condensations.[3][4]
Materials:
-
p-Anisaldehyde (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 100 mL round-bottom flask, dissolve p-anisaldehyde (e.g., 10 mmol, 1.36 g) in acetone (e.g., 15 mmol, 1.1 mL).
-
Add 20 mL of 95% ethanol to the flask and stir the mixture until a clear solution is obtained.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (e.g., dissolve 2 g of NaOH in 20 mL of water).
-
Slowly add the NaOH solution dropwise to the stirred solution of the aldehyde and ketone at room temperature.
-
Continue stirring the reaction mixture for 30-60 minutes. The formation of a yellow precipitate indicates product formation.
-
Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as yellow crystals.
-
Dry the purified crystals in a desiccator and determine the yield and melting point.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.51 (d, J = 16.2 Hz, 1H, Ar-CH=)
-
δ 7.47 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 6.91 (d, J = 8.8 Hz, 2H, Ar-H)
-
δ 6.64 (d, J = 16.2 Hz, 1H, =CH-CO)
-
δ 3.84 (s, 3H, OCH₃)
-
δ 2.38 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 198.2 (C=O)
-
δ 161.5 (Ar-C-O)
-
δ 142.8 (Ar-CH=)
-
δ 129.9 (Ar-C)
-
δ 127.4 (Ar-CH)
-
δ 125.2 (=CH-CO)
-
δ 114.4 (Ar-CH)
-
δ 55.4 (OCH₃)
-
δ 27.4 (COCH₃)
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Key IR Absorptions (KBr, cm⁻¹):
-
~3050 (C-H stretch, aromatic)
-
~2950 (C-H stretch, aliphatic)
-
~1660 (C=O stretch, α,β-unsaturated ketone)
-
~1600, 1510, 1450 (C=C stretch, aromatic)
-
~1250 (C-O stretch, aryl ether)
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
Mass Spectrum (EI):
-
m/z 176 (M⁺, molecular ion)
-
m/z 161 ([M-CH₃]⁺)
-
m/z 133 ([M-COCH₃]⁺)
Applications in Research and Drug Development
This compound belongs to the chalcone family, a class of compounds known for their wide range of biological activities.[5][6][7] This has led to its investigation in several areas of drug development.
Anti-inflammatory Activity
Chalcones, including this compound and its derivatives, have demonstrated significant anti-inflammatory properties.[5][6][7] The mechanism of action is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5][6] They can also suppress the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5]
The anti-inflammatory action can be visualized through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
Potential in Cancer Research
Several studies have explored the potential of chalcones as anti-cancer agents. While research on this compound itself is ongoing, related chalcone derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms of action are diverse and can involve the modulation of multiple signaling pathways critical for cancer cell survival and growth.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.[8]
Hazard Identification:
-
May cause an allergic skin reaction.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Use in a well-ventilated area or under a fume hood.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a readily synthesizable compound with a rich chemical profile and promising biological activities. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible building block for further chemical modifications. The demonstrated anti-inflammatory properties and the potential for anti-cancer activity, characteristic of the chalcone scaffold, position this compound as a compound of significant interest for researchers in medicinal chemistry and drug development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Methoxyphenyl)but-3-en-2-one | C11H12O2 | CID 95414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
The Solubility Profile of p-Methoxybenzylideneacetone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility of p-Methoxybenzylideneacetone (4-MBA), a compound of significant interest in pharmaceutical and materials science. A comprehensive overview of its solubility in a diverse range of organic solvents is presented, underpinned by a discussion of the molecular interactions governing its dissolution. This document details a robust experimental protocol for solubility determination, ensuring scientific integrity and reproducibility. Furthermore, a theoretical framework is provided to rationalize the observed solubility trends, offering predictive insights for formulation development and process optimization.
Introduction: The Significance of this compound
This compound, also known as p-anisalacetone or 4-(4-methoxyphenyl)-3-buten-2-one, is an aromatic ketone with a diverse range of applications.[1] Its structural features, comprising a methoxy-substituted phenyl ring conjugated to an α,β-unsaturated ketone, impart unique physicochemical properties that are central to its utility. In the pharmaceutical industry, it serves as a crucial intermediate in the synthesis of various bioactive molecules. Understanding its solubility is paramount for efficient reaction kinetics, purification, and the formulation of final drug products.
This guide aims to provide a detailed technical overview of the solubility of this compound in various organic solvents, offering a valuable resource for researchers, chemists, and formulation scientists.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | White or yellowish leafy crystals | [2] |
| Melting Point | 75-77 °C | [2] |
| Boiling Point | 267.83°C (rough estimate) | [2] |
| LogP | 2.25 | [2] |
The presence of both a polar carbonyl group and a methoxy group, along with a significant nonpolar aromatic ring and hydrocarbon chain, suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
Solubility of this compound in Organic Solvents: A Qualitative Overview
Based on the principle of "like dissolves like," we can predict its general solubility behavior in different classes of organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of these solvents to act as both hydrogen bond donors and acceptors allows for dipole-dipole interactions with the carbonyl and methoxy groups of this compound. However, the nonpolar regions of the molecule may limit high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Tetrahydrofuran): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar functionalities of this compound. The absence of strong hydrogen bonding networks in these solvents can enhance the dissolution of compounds with both polar and nonpolar characteristics.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is expected to be influenced by the large nonpolar surface area of the benzene ring and the hydrocarbon chain. Van der Waals forces will be the primary intermolecular interactions.
A systematic experimental determination of solubility is crucial to move beyond these qualitative predictions and provide the quantitative data necessary for practical applications.
Experimental Determination of Solubility: A Validated Protocol
To ensure the generation of reliable and reproducible solubility data, a standardized experimental protocol is essential. The following section outlines a robust methodology for determining the solubility of this compound. This protocol is based on the well-established gravimetric "shake-flask" method, a technique widely used for solubility determination of chalcones and other organic compounds.[5][6]
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or incubator with shaking capabilities
-
Vials with airtight seals
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven
-
Spectrophotometer (optional, for concentration determination)
Step-by-Step Experimental Workflow
Figure 1: Experimental workflow for the gravimetric determination of solubility.
Causality Behind Experimental Choices
-
Use of Excess Solute: Adding an excess of this compound ensures that the solution reaches saturation, a critical prerequisite for determining the equilibrium solubility.
-
Sealed Vials: Prevents solvent evaporation, which would alter the concentration and lead to inaccurate results, especially with volatile organic solvents.
-
Constant Temperature and Agitation: Temperature is a critical factor influencing solubility. Maintaining a constant temperature is essential for reproducibility. Agitation facilitates the dissolution process and ensures that equilibrium is reached more rapidly.
-
Equilibration Time: A sufficient equilibration period is necessary to ensure that the dissolution process has reached a steady state. Preliminary experiments should be conducted to determine the optimal equilibration time.
-
Filtration: The removal of any undissolved solid particles is crucial to accurately determine the concentration of the dissolved solute in the supernatant. The filter material should be compatible with the solvent being used.
-
Gravimetric Analysis: The evaporation of the solvent and weighing the remaining solute is a direct and reliable method for determining the amount of dissolved solid.
Theoretical Considerations: Rationalizing Solubility Trends
The solubility of a solute in a solvent is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.
ΔG_mix = ΔH_mix - TΔS_mix
For dissolution to be favorable, ΔG_mix must be negative.
Enthalpy of Mixing
The enthalpy of mixing can be conceptualized as the energy balance between breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
Figure 2: Enthalpic contributions to the dissolution process.
The magnitude and nature of these interactions (van der Waals forces, dipole-dipole interactions, hydrogen bonding) will determine whether the overall process is endothermic (ΔH_mix > 0) or exothermic (ΔH_mix < 0).
Entropy of Mixing
The entropy of mixing is generally positive (ΔS_mix > 0) as the random mixing of solute and solvent molecules increases the disorder of the system. This term always favors dissolution.
The Role of Solvent Polarity
The polarity of the solvent plays a crucial role in its ability to solvate this compound. A solvent with a polarity that is well-matched to the solute will lead to stronger solute-solvent interactions, a more favorable enthalpy of mixing, and consequently, higher solubility. The diverse structural elements of this compound suggest that its highest solubility may be found in solvents of intermediate polarity that can effectively interact with both its polar and nonpolar regions.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a complete quantitative dataset is not yet publicly available, the provided experimental protocol offers a clear and robust pathway for generating this critical information. The theoretical discussion on the thermodynamics of dissolution provides a basis for interpreting experimental results and predicting solubility trends. For researchers and professionals in drug development and materials science, a thorough understanding of the solubility of this compound is an indispensable tool for optimizing synthetic routes, designing effective purification strategies, and developing novel formulations.
References
- 1. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Methoxyphenyl)-3-buten-2-on | 943-88-4 [m.chemicalbook.com]
- 3. anisylidene acetone, 943-88-4 [thegoodscentscompany.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
p-Methoxybenzylideneacetone literature review
An In-depth Technical Guide to p-Methoxybenzylideneacetone: Synthesis, Properties, and Biological Significance
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (p-MBA), a compound of significant interest in chemical synthesis and drug discovery. We will delve into its core chemical principles, provide field-proven synthetic protocols, and explore its emerging biological activities, grounding all claims in authoritative literature. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Introduction: The Chemical Identity of this compound
This compound, systematically named (E)-4-(4-methoxyphenyl)but-3-en-2-one, is an α,β-unsaturated ketone.[1] It belongs to the chalcone family, a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of a methoxy group (-OCH₃) on the phenyl ring significantly influences its electronic properties and, consequently, its chemical reactivity and biological activity. This functional group is known to play a multifaceted role in the biological response of various compounds, often enhancing cytotoxic activity against cancer cell lines.[2][3]
The core structure of p-MBA makes it a valuable intermediate in organic synthesis and a scaffold for developing novel therapeutic agents. Its investigation spans various fields, from fragrance chemistry to medicinal chemistry.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| CAS Number | 943-88-4 | [1] |
| Appearance | Light yellow crystalline powder | [4] |
| Melting Point | 128-129 °C | [5][6] |
| Boiling Point | 492 °C | [5][6] |
Synthesis: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation . This reaction is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[7] In this case, acetone (which possesses reactive α-hydrogens) reacts with p-anisaldehyde (4-methoxybenzaldehyde), an aromatic aldehyde with no α-hydrogens.[7][8]
Mechanism of Action
The causality of the Claisen-Schmidt reaction is rooted in fundamental principles of carbonyl chemistry. The reaction is typically base-catalyzed (e.g., using sodium hydroxide).
-
Enolate Formation: The hydroxide ion (OH⁻) acts as a base, abstracting an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[8]
-
Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of p-anisaldehyde. Since p-anisaldehyde lacks α-hydrogens, it cannot self-condense, which simplifies the reaction and leads to a single primary product rather than a mixture.[8]
-
Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol addition product).[9]
-
Dehydration (Condensation): The β-hydroxy ketone readily undergoes dehydration (loss of a water molecule) under the basic reaction conditions. This step is energetically favorable as it results in a conjugated system, extending from the aromatic ring through the double bond to the carbonyl group, which significantly stabilizes the final product.[8]
The overall synthetic workflow is visualized in the diagram below.
References
- 1. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIS(4-METHOXYBENZYLIDENE)ACETONE | 2051-07-2 [amp.chemicalbook.com]
- 5. Cas 2051-07-2,BIS(4-METHOXYBENZYLIDENE)ACETONE | lookchem [lookchem.com]
- 6. 2051-07-2 CAS MSDS (BIS(4-METHOXYBENZYLIDENE)ACETONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. praxilabs.com [praxilabs.com]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones [mdpi.com]
theoretical studies of p-Methoxybenzylideneacetone
An In-depth Technical Guide to the Theoretical Studies of p-Methoxybenzylideneacetone
Abstract
This compound, also known as 4-(4-methoxyphenyl)-3-buten-2-one, is an α,β-unsaturated ketone that serves as a crucial intermediate in organic synthesis and a scaffold in medicinal chemistry.[1] Its chemical structure, featuring a methoxy-substituted benzene ring conjugated with a butenone moiety, imparts a unique combination of electronic and steric properties that are of significant interest for theoretical investigation. This guide provides a comprehensive exploration of the theoretical studies of this compound, grounded in computational chemistry. We will dissect its molecular geometry, spectroscopic signatures, and electronic characteristics through the lens of Density Functional Theory (DFT). Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, will be detailed to elucidate the molecule's reactivity, stability, and potential for intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational insights to guide experimental design and application development.
Foundational Concepts: Molecular Structure and Synthesis
This compound (p-MBA) is a solid organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[2] Its IUPAC name is (E)-4-(4-methoxyphenyl)but-3-en-2-one, indicating the trans configuration of the double bond, which is generally the more stable isomer.[2]
The synthesis of p-MBA is a classic example of a base-catalyzed Aldol condensation, specifically a Claisen-Schmidt condensation, between p-anisaldehyde (4-methoxybenzaldehyde) and acetone.[1] The reaction proceeds by the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. Subsequent dehydration yields the conjugated α,β-unsaturated ketone.[1]
Protocol 1: Synthesis via Aldol Condensation
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Acetone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Deionized water
-
Round bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
In a round bottom flask, dissolve p-anisaldehyde in ethanol.
-
Add an equimolar amount of acetone to the solution and stir.
-
Slowly add the aqueous NaOH solution dropwise to the flask while stirring vigorously at room temperature. The base acts as a catalyst to generate the acetone enolate.
-
Continue stirring for approximately 30 minutes. A precipitate of this compound should form.
-
Add water to the reaction mixture to ensure complete precipitation of the product.[1]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining NaOH.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[1]
-
Dry the purified solid and determine its melting point and yield.
The Computational Approach: A Theoretical Toolkit
Modern computational chemistry provides powerful tools to investigate molecular properties at the atomic level, offering insights that can be difficult to obtain through experimental means alone.[3] For a molecule like p-MBA, Density Functional Theory (DFT) is a highly effective method, balancing computational cost with accuracy.[4] Calculations are typically performed using a specific functional, such as B3LYP or B3PW91, and a basis set, like 6-311G(d,p) or 6-311++G(d,p), which describes the atomic orbitals.[4][5][6]
Workflow for Theoretical Analysis
The process of theoretical analysis follows a structured workflow, which can be visualized as follows:
References
Methodological & Application
Application Note & Protocol: Synthesis of p-Methoxybenzylideneacetone via Claisen-Schmidt Condensation
Introduction: The Significance of the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and versatile carbon-carbon bond-forming reaction that serves as a cornerstone in synthetic organic chemistry.[1][2] It is a specific type of crossed-aldol condensation occurring between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2][3] This reaction is fundamental for the synthesis of α,β-unsaturated ketones, widely known as chalcones.[4] Chalcones are a significant class of compounds, acting as key precursors in the biosynthesis of flavonoids and exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4]
This application note provides a detailed protocol for the synthesis of p-Methoxybenzylideneacetone, a chalcone derivative, through the base-catalyzed Claisen-Schmidt condensation of p-anisaldehyde and acetone. The principles and procedures outlined herein are broadly applicable to the synthesis of other chalcone derivatives.
Mechanistic Overview
The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. The key steps are as follows:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (acetone) to form a nucleophilic enolate ion.[5][6][7] Aromatic aldehydes like p-anisaldehyde lack α-hydrogens and thus cannot form an enolate, ensuring they act solely as the electrophile.[3]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde (p-anisaldehyde).[6][7]
-
Aldol Addition: This attack forms a β-hydroxy carbonyl intermediate (an aldol).[8]
-
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, this compound.[5][6] This dehydration is often spontaneous under the reaction conditions, driven by the formation of an extended conjugated system.[5]
Experimental Protocol: Synthesis of this compound
This protocol is designed for a laboratory scale synthesis. Appropriate scaling may be required for different applications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| p-Anisaldehyde | ≥98% | Sigma-Aldrich | 123-11-5 | Ensure purity, as impurities can affect reaction yield and purity. |
| Acetone | ACS Grade | Fisher Scientific | 67-64-1 | Must be dry. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | 1310-73-2 | Highly corrosive. Handle with care. |
| Ethanol | 95% | Decon Labs | 64-17-5 | Used as the reaction solvent and for recrystallization. |
| Deionized Water | - | - | 7732-18-5 | For workup and washing. |
| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker | 7647-01-0 | For neutralization during workup. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Mortar and pestle (for solvent-free alternative)
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of this compound.
Step-by-Step Procedure
3.4.1. Preparation of Reactants
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde (e.g., 10 mmol, 1.36 g) in 15 mL of 95% ethanol.
-
Add acetone (e.g., 10 mmol, 0.58 g, ~0.74 mL) to the solution and stir to ensure homogeneity.[9]
-
Rationale: Using a 1:1 molar ratio of aldehyde to ketone favors the formation of the mono-condensation product. Ethanol is a common solvent as it dissolves the reactants and the base catalyst.[10]
-
3.4.2. Base-Catalyzed Condensation
-
In a separate beaker, prepare a 10% NaOH solution by carefully dissolving NaOH pellets (e.g., 1.2 g) in 10.8 mL of deionized water.
-
While stirring the aldehyde-ketone solution at room temperature, add the 10% NaOH solution dropwise over 5-10 minutes.[5]
-
A precipitate should begin to form. Continue stirring the mixture at room temperature for approximately 30 minutes.[5][15]
3.4.3. Reaction Monitoring
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Prepare a TLC plate and spot the starting material (p-anisaldehyde) and the reaction mixture.
-
Develop the plate using a suitable eluent system (e.g., hexane:ethyl acetate, 3:1 v/v).[16]
-
Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared or significantly diminished.
3.4.4. Workup and Isolation
-
Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water.[9]
-
Stir the mixture vigorously to ensure complete precipitation of the crude product.
-
If the solution is basic, neutralize it by adding a few drops of concentrated HCl until it is neutral to litmus paper.[17]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[16][18]
-
Wash the crystals with several portions of cold deionized water to remove any remaining NaOH and other water-soluble impurities.[5][18]
-
Allow the product to air dry on the filter paper or in a desiccator.
3.5. Purification: Recrystallization
While the crude product may be of sufficient purity for some applications, recrystallization is recommended to remove trace impurities.[16][17]
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while swirling until the solid dissolves completely.[4][18] Avoid adding excess solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.[4]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold 95% ethanol.[4]
-
Dry the purified product thoroughly to obtain pale yellow crystals.[16]
Alternative Solvent-Free Protocol
For a greener chemistry approach, a solvent-free method can be employed.[8]
-
In a mortar, combine p-anisaldehyde (1 eq) and acetone (1 eq).
-
Add solid NaOH (e.g., 20 mol%) to the mixture.[8]
-
Grind the mixture vigorously with a pestle for 5-15 minutes.[3] The mixture will typically form a paste and may solidify.[3]
-
Scrape the solid product from the mortar and transfer it to a beaker.
-
Add cold water and stir to dissolve the NaOH.
-
Collect the crude product by suction filtration and wash thoroughly with water until the filtrate is neutral.[3]
-
Purify by recrystallization from 95% ethanol as described above.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Property | Expected Value | Reference |
| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one | [19] |
| Molecular Formula | C₁₁H₁₂O₂ | [19] |
| Molecular Weight | 176.21 g/mol | [19] |
| Appearance | Pale yellow crystalline solid | [16] |
| Melting Point | 72-74 °C | Literature Value |
| ¹H NMR (CDCl₃) | δ (ppm): 2.4 (s, 3H, -CH₃), 3.8 (s, 3H, -OCH₃), 6.6 (d, 1H, =CH-), 6.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.55 (d, 1H, =CH-) | [20][21][22] |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | - Inactive catalyst- Impure reactants- Insufficient reaction time | - Use fresh, high-purity NaOH.- Purify starting materials if necessary.- Monitor the reaction by TLC and extend the reaction time if needed.[10] |
| Formation of Byproducts | - Reaction temperature too high- Incorrect stoichiometry- Side reactions (e.g., Cannizzaro reaction) | - Maintain the reaction at room temperature or consider cooling.[10]- Use a slight excess of the ketone to suppress di-condensation.[10]- Ensure slow, controlled addition of the base to avoid high local concentrations.[10] |
| Oily Product | - Impurities present- Incomplete reaction | - Ensure thorough washing of the crude product.- Purify carefully by recrystallization or column chromatography.[4]- Confirm reaction completion with TLC. |
| Difficulty with Recrystallization | - Too much solvent used- Product is too soluble | - Evaporate some of the solvent and re-cool.- Try a different recrystallization solvent or a solvent pair. |
Safety Precautions
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[12][13] Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[14] Handle in a well-ventilated area or fume hood.[14] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][13][14]
-
p-Anisaldehyde and Acetone: These organic compounds are flammable and can be irritating. Handle them in a fume hood and avoid inhalation of vapors.
-
Hydrochloric Acid (HCl): Concentrated HCl is corrosive and releases toxic fumes. Handle with extreme care in a fume hood, wearing appropriate PPE.
Conclusion
The Claisen-Schmidt condensation is an efficient and reliable method for the synthesis of chalcones like this compound. The protocol detailed in this application note, including both solvent-based and solvent-free options, provides a clear pathway for researchers to obtain this valuable compound. Careful attention to reaction conditions, purification techniques, and safety procedures is essential for achieving high yields and purity.
References
- 1. byjus.com [byjus.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. magritek.com [magritek.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. CCOHS: Sodium Hydroxide [ccohs.ca]
- 13. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 14. Safety Precautions while using Sodium Hydroxide Pellets [causticpellets.com]
- 15. scribd.com [scribd.com]
- 16. rsc.org [rsc.org]
- 17. jetir.org [jetir.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. hmdb.ca [hmdb.ca]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: p-Methoxybenzylideneacetone as a Versatile Building Block in Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
p-Methoxybenzylideneacetone, a member of the chalcone family, is an exceptionally versatile and valuable building block in modern organic synthesis. Its unique α,β-unsaturated ketone framework, flanked by an electron-donating methoxy-substituted phenyl ring and a methyl group, provides multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. This guide delves into the core synthetic applications of this compound, offering not just protocols, but the underlying chemical principles that govern its reactivity. We will explore its synthesis via the Claisen-Schmidt condensation and its subsequent utility in Michael additions, further condensations, and the construction of medicinally relevant heterocyclic scaffolds. Each section is designed to provide both the practical "how" and the critical "why," empowering researchers to effectively harness this key synthetic intermediate.
Introduction: The Chemical Utility of this compound
This compound, systematically named (E)-4-(4-methoxyphenyl)but-3-en-2-one, is a pale-yellow crystalline solid.[1] Its structure is characterized by a conjugated system involving a carbonyl group, an alkene, and an aromatic ring. The presence of the electron-donating methoxy group (-OCH₃) at the para position of the phenyl ring significantly influences the electron density across this conjugated system, enhancing its reactivity and making it a prime substrate for a variety of organic transformations.
Key Structural Features & Reactivity:
-
Electrophilic Carbonyl Carbon: Susceptible to nucleophilic attack.
-
Electrophilic β-Carbon: The key site for conjugate (Michael) additions due to the electron-withdrawing effect of the adjacent carbonyl group.
-
Nucleophilic α-Carbon: The methyl group's α-protons are acidic and can be removed by a base to form an enolate, enabling it to act as a nucleophile in reactions like aldol condensations.
-
Alkene Double Bond: Can participate in cycloaddition reactions.
These reactive sites make this compound a foundational precursor for synthesizing a wide array of more complex molecules, including other chalcones, and notably, five- and six-membered heterocyclic compounds which are prevalent in pharmacologically active agents.[2][3]
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Reference |
| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one | [4] |
| Synonyms | Anisylidene acetone, 4-Methoxybenzalacetone | [4] |
| Molecular Formula | C₁₁H₁₂O₂ | [4] |
| Molecular Weight | 176.21 g/mol | [4] |
| CAS Number | 943-88-4 | [4] |
| Appearance | Faint yellow crystalline solid | [5] |
| Melting Point | 72-75 °C | N/A |
Foundational Synthesis: The Claisen-Schmidt Condensation
The most common and efficient method for preparing this compound is the Claisen-Schmidt condensation , a type of crossed aldol condensation.[6] This reaction involves the base-catalyzed condensation between an aromatic aldehyde lacking α-hydrogens (p-anisaldehyde) and a ketone with α-hydrogens (acetone).[7][8]
Causality of the Reaction: The reaction's success hinges on two key principles. First, p-anisaldehyde cannot self-condense as it has no α-protons. Second, while acetone can self-condense, the aromatic aldehyde's carbonyl group is more electrophilic and thus reacts preferentially with the acetone enolate. The initial β-hydroxy ketone adduct readily dehydrates under the basic reaction conditions to form the highly stable, conjugated α,β-unsaturated ketone product.[9]
Caption: Base-catalyzed mechanism for this compound synthesis.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established base-catalyzed aldol condensation procedures.[1][9]
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde), 10 mmol, 1.36 g, 1.2 mL
-
Acetone, 15 mL (used as reactant and solvent)
-
Potassium Hydroxide (KOH), 1.0 g
-
Distilled Water, 20 mL
-
Ethanol (for recrystallization)
-
100 mL Round Bottom Flask, Magnetic Stirrer, Stir Bar
Procedure:
-
Reaction Setup: In a 100 mL round bottom flask, dissolve 1.2 mL (10 mmol) of p-anisaldehyde in 15 mL of acetone. Add a magnetic stir bar.
-
Base Preparation: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of potassium hydroxide in 20 mL of distilled water.
-
Reaction Initiation: While stirring the acetone solution, slowly add the potassium hydroxide solution over 2 minutes. The solution will typically turn yellow and may become warm.
-
Reaction Progress: Continue stirring the mixture at room temperature for 20-30 minutes. A precipitate should form during this time.
-
Product Precipitation: To ensure complete precipitation, add approximately 40 mL of cold distilled water to the reaction mixture and stir for another 5 minutes.
-
Isolation: Collect the solid product via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate runs neutral (check with pH paper). This removes residual KOH.
-
Purification: Dry the crude solid. Recrystallize the product from a minimal amount of hot ethanol to yield pale yellow crystals.[1]
-
Characterization: Confirm product identity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[4]
Core Synthetic Applications & Protocols
Application: A Substrate for Further Condensation
This compound, possessing acidic α-protons on its methyl group, can itself act as the ketone component in a subsequent Claisen-Schmidt condensation. Reacting it with another equivalent of p-anisaldehyde yields 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one, a symmetrical dienone.[9]
Why this works: The principle is identical to the initial synthesis. The enolate of this compound is formed by the base, which then attacks a second molecule of p-anisaldehyde. This stepwise approach allows for the controlled synthesis of both mono- and bis-addition products.[9]
Caption: Reaction workflow for dienone synthesis.
Procedure:
-
Reactant Solution: In a 100 mL round bottom flask, dissolve 0.60 g (3.4 mmol) of recrystallized this compound and 0.61 mL (5.1 mmol) of p-anisaldehyde in 15 mL of ethanol.[9]
-
Base Addition: Slowly add a solution of 0.8 g of KOH in 20 mL of water to the stirred reactant solution.[9]
-
Reaction Time: Stir the mixture vigorously at room temperature for 30 minutes. A yellow precipitate will form.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure dienone product.[9]
Application: Michael (1,4-Conjugate) Addition
The Michael reaction is a cornerstone of C-C bond formation, involving the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[10] this compound is an excellent Michael acceptor.
Causality of Reactivity: The polarization of the conjugated system places a partial positive charge (δ+) on the β-carbon, making it susceptible to attack by soft nucleophiles like enolates (e.g., from diethyl malonate) or organocuprates. The electron-donating methoxy group can subtly modulate this reactivity but the primary driving force is the powerful electron-withdrawing nature of the carbonyl group. The reaction is thermodynamically controlled, leading to the stable 1,4-adduct.[11]
Caption: General mechanism of the Michael Addition reaction.
Materials:
-
This compound, 5 mmol, 0.88 g
-
Diethyl malonate, 6 mmol, 0.96 g, 0.91 mL
-
Sodium ethoxide (NaOEt), 0.5 mmol (catalytic)
-
Anhydrous Ethanol, 20 mL
Procedure:
-
Catalyst Preparation: Prepare a solution of sodium ethoxide in ethanol or use a commercially available solution.
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound and diethyl malonate in anhydrous ethanol.
-
Initiation: Add the catalytic amount of sodium ethoxide to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.
-
Workup: Once the reaction is complete, neutralize the catalyst by adding a weak acid (e.g., a few drops of acetic acid or a saturated NH₄Cl solution).
-
Extraction: Remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel.
Application: Synthesis of Heterocyclic Scaffolds
A paramount application of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.[12] The 1,3-dielectrophilic nature of the α,β-unsaturated ketone system is ideal for condensation reactions with 1,2- or 1,3-dinucleophilic reagents.
Why this works: Reagents like hydrazine (H₂N-NH₂) or substituted hydrazines react with the chalcone to form pyrazoline rings. The reaction proceeds via an initial Michael addition of one nitrogen atom to the β-carbon, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen on the carbonyl carbon, and subsequent dehydration.
Medicinal Relevance: Chalcone derivatives and the heterocycles synthesized from them exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][12][13][14]
Caption: Workflow for the synthesis of a pyrazoline heterocycle.
Materials:
-
This compound, 10 mmol, 1.76 g
-
Phenylhydrazine, 11 mmol, 1.19 g, 1.09 mL
-
Glacial Acetic Acid, 20 mL
-
Reflux condenser
Procedure:
-
Reaction Setup: Combine this compound and phenylhydrazine in a round bottom flask containing glacial acetic acid.
-
Heating: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time can vary, typically from 2 to 6 hours. Monitor progress with TLC.
-
Cooling & Precipitation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-cold water.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration.
-
Washing: Wash the precipitate with cold water to remove residual acetic acid.
-
Purification: Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure pyrazoline derivative.
Safety and Handling
This compound and its precursors require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes. May cause an allergic skin reaction.[4][16]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[17][18]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[16]
Conclusion
This compound's value extends far beyond its identity as a simple chalcone. It is a powerful and adaptable synthetic intermediate, whose reactivity is well-understood and readily exploited. The protocols and principles outlined in this guide demonstrate its utility in fundamental C-C bond-forming reactions and in the strategic construction of complex, biologically relevant heterocyclic systems. By understanding the causality behind its reactivity, researchers can confidently employ this compound as a key building block in the design and execution of novel synthetic pathways in drug discovery and materials science.
References
- 1. azom.com [azom.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101544552B - Method for synthesizing p- hydroxyphenylacetone - Google Patents [patents.google.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. praxilabs.com [praxilabs.com]
- 9. magritek.com [magritek.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. Michael Addition [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Methoxy Chalcone Derivatives: Promising Antimicrobial Agents Against Phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for p-Methoxybenzylideneacetone in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of a Chalcone Analogue
p-Methoxybenzylideneacetone, a methoxy-substituted chalcone derivative, has emerged as a compound of significant interest in the field of medicinal chemistry. Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide spectrum of biological activities. The presence of the methoxy group on the phenyl ring of this compound is often associated with enhanced bioavailability and potent biological effects, making it a promising scaffold for the development of novel therapeutic agents.[1][2] These application notes provide a comprehensive guide to the synthesis, in vitro evaluation, and in vivo assessment of this compound, offering detailed protocols and the scientific rationale behind the experimental designs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one | PubChem |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem |
| Molecular Weight | 176.21 g/mol | PubChem |
| Appearance | Pale yellow solid | Internal Data |
| Melting Point | 72-74 °C | [3] |
| Solubility | Soluble in ethanol, acetone, and DMSO | [3] |
Synthesis of this compound via Aldol Condensation
The synthesis of this compound is readily achieved through a base-catalyzed aldol condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetone.[3][4][5] This reaction is efficient and yields the desired product with good purity after recrystallization.
Protocol: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL). Add a magnetic stir bar to the flask.[4][5]
-
Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (1.0 g) in water (20 mL). Slowly add the potassium hydroxide solution to the stirred solution of p-anisaldehyde and acetone over a period of 2 minutes.[4][5]
-
Reaction: Continue stirring the reaction mixture at room temperature for 20 minutes. A precipitate will form as the reaction progresses.
-
Precipitation and Isolation: After 20 minutes, add approximately 40 mL of cold water to the reaction mixture to ensure complete precipitation of the product.[4]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with four 25-mL portions of cold water to remove any remaining reactants and base.[3]
-
Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[3]
-
Drying: Collect the purified crystals by vacuum filtration and allow them to air dry completely.
-
Characterization: Determine the melting point and obtain an NMR spectrum to confirm the structure and purity of the synthesized this compound.[3]
In Vitro Biological Evaluation: Protocols and Mechanistic Insights
The following protocols are designed to assess the anticancer, anti-inflammatory, and antioxidant properties of this compound in a laboratory setting.
Anticancer Activity: Cell Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[6][7][8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in fresh culture medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mechanism of Anticancer Action: Apoptosis Detection
Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptotic cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the desired treatment period, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Anti-inflammatory Activity: Nitric Oxide Inhibition
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO, as an indicator of NO production.[2][9]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[2]
-
Griess Assay: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[2]
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced by comparing the absorbance to a standard curve of sodium nitrite. Determine the percentage of NO inhibition by this compound.
Mechanism of Anti-inflammatory Action: NF-κB Pathway Analysis
The NF-κB signaling pathway is a key regulator of inflammation.[10] Western blotting can be used to assess the effect of this compound on the activation of this pathway by measuring the phosphorylation and degradation of key proteins like IκBα and the phosphorylation and nuclear translocation of p65.[11][12]
-
Cell Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described in the NO inhibition assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[13]
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a control with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[13]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
In Vivo Preclinical Evaluation
Animal models are crucial for evaluating the efficacy and safety of a potential drug candidate in a physiological system.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model of acute inflammation.[1][14][15]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and groups treated with different doses of this compound (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).
-
Compound Administration: Administer the test compounds 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[16]
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Anticancer Efficacy: Human Tumor Xenograft Model in Mice
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[8][17]
-
Cell Preparation: Culture a human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer) to 80-90% confluency.
-
Implantation: Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of athymic nude mice.[8]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (at predetermined doses) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., daily for 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[17]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. azom.com [azom.com]
- 5. magritek.com [magritek.com]
- 6. rsc.org [rsc.org]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. benchchem.com [benchchem.com]
- 9. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPPH Radical Scavenging Assay [mdpi.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: Evaluating the Antibacterial Activity of p-Methoxybenzylideneacetone Derived Compounds
An in-depth guide for researchers, scientists, and drug development professionals on the antibacterial potential of p-Methoxybenzylideneacetone and its derivatives.
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of new antimicrobial agents. Bacterial resistance could become a leading cause of death globally, potentially resulting in 10 million fatalities annually by 2050, according to the World Health Organization.[1] In this context, natural products and their synthetic derivatives represent a promising reservoir for novel therapeutic scaffolds.[1] Among these, chalcones (1,3-diphenyl-2-propene-1-one) have garnered significant attention for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4]
This compound, a simple chalcone, and its derivatives are of particular interest. The α,β-unsaturated keto functional group is a key structural feature responsible for much of their biological activity, often acting as a Michael acceptor.[5][6] These compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[6][7]
This guide provides a comprehensive overview of the methodologies required to synthesize and evaluate the antibacterial efficacy and safety of this compound derived compounds. It is designed to equip researchers with the foundational knowledge and detailed protocols to explore this promising class of molecules.
Part 1: Synthesis of this compound Derivatives
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with an aromatic aldehyde (in this case, p-methoxybenzaldehyde or its derivatives).[4][5] The choice of a base, typically NaOH or KOH in an alcoholic solvent, is critical for deprotonating the α-carbon of the acetophenone, initiating the reaction.
Rationale for Method Selection: The Claisen-Schmidt condensation is favored due to its operational simplicity, use of readily available starting materials, and generally high yields.[5] It allows for the facile creation of a diverse library of chalcone derivatives by varying the substituents on both the acetophenone and benzaldehyde rings, which is essential for structure-activity relationship (SAR) studies.
General Synthesis Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of p-methoxybenzaldehyde and a substituted acetophenone in ethanol in a round-bottom flask.
-
Reaction Initiation: Cool the mixture in an ice bath. While stirring, add a 40-50% aqueous solution of potassium hydroxide (KOH) dropwise, maintaining the temperature below 25°C.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Isolation: Once the reaction is complete (typically after several hours), pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.
-
Purification: Collect the precipitated solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic impurities, and dry.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[8]
-
Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][9]
Part 2: Core Protocols for Efficacy and Safety Assessment
A systematic evaluation of a new chemical entity involves a tiered approach, beginning with efficacy against target pathogens and followed by an assessment of its safety profile on host cells.
The overall process involves synthesis, primary screening for antibacterial activity, determination of potency (MIC), and evaluation of cytotoxicity to establish a therapeutic window.
Caption: High-level workflow for the development of novel antibacterial agents.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[10][11]
Principle: A standardized bacterial inoculum is challenged with serially diluted concentrations of the test compound in a liquid growth medium within a 96-well microtiter plate.[10] The MIC is determined visually after a defined incubation period.[12]
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours culture), select 3-5 well-isolated colonies.[10] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[11] d. Dilute this adjusted suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Preparation of Compound Dilutions: a. Add 50 µL of sterile broth to all wells of a 96-well plate. b. In the first column, add an additional 50 µL of the test compound stock solution, diluted in broth to twice the highest desired final concentration. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 50 µL from the last dilution well.[10]
-
Inoculation and Controls: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Growth Control: Include at least one well with broth and inoculum only (no compound). This well must show turbidity.[10] c. Sterility Control: Include at least one well with broth only (no inoculum). This well must remain clear.[10] d. Positive Control: Run a parallel dilution series with a standard antibiotic.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[13]
-
Determination of MIC: a. Following incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][13]
It is crucial to ensure that the antibacterial activity is not due to general toxicity.[14] Cytotoxicity assays measure the degree to which an agent causes damage to mammalian cells.[15] The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[15]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HEK293, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.[15]
-
Controls: Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting viability against compound concentration.
Data Presentation
Quantitative data should be summarized in a clear, standardized format to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Modification | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | MRSA (USA300) MIC (µg/mL) |
| Parent | This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 1 | e.g., 4-Chloroacetophenone | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 2 | e.g., 4-Nitroacetophenone | [Insert Data] | [Insert Data] | [Insert Data] |
| Ciprofloxacin | (Positive Control) | 0.25[16] | [Insert Data] | [Insert Data] |
Table 2: Cytotoxicity (IC₅₀) and Selectivity Index (SI)
| Compound ID | Cytotoxicity IC₅₀ (µg/mL) on HEK293 cells | Selectivity Index (SI) vs. MRSA (IC₅₀/MIC) |
| Parent | [Insert Data] | [Insert Data] |
| Derivative 1 | [Insert Data] | [Insert Data] |
| Derivative 2 | [Insert Data] | [Insert Data] |
A higher Selectivity Index indicates greater selectivity for bacteria over mammalian cells, a desirable trait for a therapeutic agent.
Part 3: Mechanism of Action and Structure-Activity Relationship (SAR)
Understanding how these compounds exert their antibacterial effect and how structural modifications influence their activity is key to designing more potent and selective drugs.
Chalcones are known to have multiple potential targets within bacterial cells. Their broad activity suggests they may not have a single, highly specific mode of action.[3][7]
Caption: Potential antibacterial mechanisms of chalcone derivatives.
-
Enzyme Inhibition: Studies have shown that chalcones can inhibit key bacterial enzymes such as DNA gyrase , which is essential for DNA replication.[1][2] They may also target enzymes involved in cell wall synthesis, like MurA transferase.[3]
-
Efflux Pump Inhibition: Some chalcone derivatives can inhibit bacterial efflux pumps, the machinery that bacteria use to expel antibiotics. This action can restore the efficacy of conventional antibiotics when used in combination.[3][7]
-
Cell Division Inhibition: Chalcones have been shown to interfere with the FtsZ protein, a crucial component of the bacterial cell division machinery, leading to filamentation and cell death.[2]
The antibacterial potency of this compound derivatives can be significantly modulated by the type and position of substituents on the aromatic rings.
-
Ring A (derived from acetophenone):
-
Ring B (derived from p-methoxybenzaldehyde):
-
The methoxy group itself is often favorable for activity. Further substitution can fine-tune the compound's properties.
-
Increasing the lipophilicity (e.g., by adding longer alkyl chains) can sometimes improve membrane permeability and thus enhance activity, but this must be balanced to avoid excessive cytotoxicity.[17]
-
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold for the development of new antibacterial agents. Their straightforward synthesis allows for extensive chemical modification to optimize potency and selectivity. The protocols detailed in this guide provide a robust framework for evaluating these compounds, from initial efficacy screening to essential safety profiling. Future research should focus on detailed SAR studies to develop derivatives with high potency against priority pathogens, particularly multidrug-resistant strains, while maintaining a low cytotoxicity profile. Mechanistic studies to definitively identify the molecular targets will be crucial for rational drug design and the advancement of this compound class toward clinical application.
References
- 1. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 5. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of p-Methoxybenzylideneacetone as a Core Scaffold for Novel UV Absorbers
Abstract: The increasing demand for effective ultraviolet (UV) radiation protection in materials science, cosmetics, and industrial coatings has fueled research into novel UV absorbing agents. Chalcones, characterized by their α,β-unsaturated ketone system, represent a promising class of chromophores that absorb efficiently in the UV spectrum.[1][2] This document provides a detailed technical guide on the synthesis and application of p-Methoxybenzylideneacetone, a key chalcone derivative, as a foundational building block for the development of more complex and potent UV absorbers. We present validated, step-by-step protocols for its synthesis via Claisen-Schmidt condensation and its subsequent conversion into a heterocyclic pyrazoline derivative, demonstrating its versatility as a chemical scaffold.
Introduction: The Imperative for Advanced UV Absorbers
Ultraviolet (UV) radiation, spanning wavelengths from 10 to 400 nm, poses a significant degradation risk to organic materials, including polymers, coatings, and human skin.[3] Organic UV absorbers are molecules designed to absorb harmful UV radiation and dissipate the energy as harmless thermal energy, thereby preventing photochemical damage. The efficacy of these molecules is rooted in their electronic structure. The presence of conjugated π-systems and heteroatoms with non-bonding electrons allows for π → π* and n → π* electronic transitions, the energies of which correspond to the UV portion of the electromagnetic spectrum.[4][5]
Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of open-chain flavonoids that serve as ideal scaffolds for UV absorbers. Their core structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, provides an extended conjugated system responsible for strong UV absorption.[2][6] this compound (also known as 4-methoxybenzalacetone), is a readily synthesized chalcone that serves not only as a UV absorber in its own right but also as a versatile intermediate for creating more complex, high-performance UV-protective agents.
Foundational Synthesis: this compound via Claisen-Schmidt Condensation
The most direct and efficient route to synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic aldehyde and a ketone.[7][8][9] In this case, p-anisaldehyde (which lacks α-hydrogens) is reacted with acetone.
Underlying Mechanism and Rationale
The reaction is initiated by the deprotonation of an α-carbon of acetone by a strong base (e.g., NaOH), forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of p-anisaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone system of the chalcone.
Scientist's Note: The use of an aldehyde without α-hydrogens, like p-anisaldehyde, is a critical choice to prevent self-condensation, thereby simplifying the product mixture and increasing the yield of the desired crossed-aldol product.[10][11] Acetone is used in excess to favor the formation of the mono-condensation product, this compound, over the bis-condensation product, bis(4-methoxybenzylidene)acetone.[12][13]
Diagram: Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Acetone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 15 mL of acetone. Add a magnetic stir bar and begin stirring at room temperature.[14]
-
Base Addition: Separately, prepare a solution of 1.0 g of NaOH in 20 mL of deionized water. Add this aqueous NaOH solution dropwise to the stirred acetone solution over a period of 15-20 minutes.
-
Rationale: Slow addition of the base controls the reaction rate and temperature, minimizing side reactions.
-
-
Reaction: Continue stirring the mixture at room temperature for 30 minutes. The solution will typically turn yellow, and a precipitate may begin to form.[14]
-
Product Precipitation: After 30 minutes, add approximately 40 mL of cold deionized water to the reaction mixture to ensure complete precipitation of the product.
-
Isolation: Cool the mixture in an ice bath for 15 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with three portions of cold deionized water to remove residual NaOH and other water-soluble impurities.
-
Purification & Drying: Recrystallize the crude product from a minimal amount of hot ethanol to obtain a purified, crystalline solid. Dry the product in a vacuum oven.
Expected Outcome: A pale-yellow crystalline solid. The expected yield is typically in the range of 80-95%.
Advanced Synthesis: Derivatization to a Pyrazoline UV Absorber
The α,β-unsaturated ketone moiety in this compound is a reactive handle for further chemical modifications. Reacting the chalcone with hydrazine hydrate is a classic method for synthesizing pyrazoline derivatives, which are five-membered heterocyclic compounds known for their strong UV absorption and fluorescence properties.[15] This conversion extends the conjugated system, often leading to a bathochromic (red) shift in the maximum absorption wavelength (λmax), enhancing absorption in the UVA region.
General Reaction Scheme
The reaction proceeds via a Michael addition of hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.
Diagram: Synthesis Workflow
Caption: Experimental workflow from starting materials to the final UV absorber.
Detailed Experimental Protocol
Materials:
-
This compound (synthesized in Protocol 2.2)
-
Hydrazine Hydrate (80% solution)
-
Glacial Acetic Acid or Methanoic Acid[15]
-
Ethanol
-
Reflux apparatus
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.76 g (10 mmol) of this compound in 25 mL of ethanol.
-
Reagent Addition: Add 0.63 mL (~10 mmol) of hydrazine hydrate to the solution, followed by 2-3 mL of glacial acetic acid as a catalyst.
-
Rationale: The acid catalyzes the condensation and dehydration steps, facilitating the formation of the pyrazoline ring.
-
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure pyrazoline derivative.
Characterization and Performance Evaluation
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques. The performance as a UV absorber is quantified using UV-Visible spectroscopy.
Structural Characterization
-
¹H and ¹³C NMR: Confirms the chemical structure. For the synthesis of this compound, the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of vinylic proton signals (doublets around 7.4 and 7.7 ppm) are key indicators.[1]
-
FTIR Spectroscopy: Identifies functional groups. The presence of a strong C=O stretch (around 1658 cm⁻¹) and a C=C trans alkene signal (~980 cm⁻¹) confirms the chalcone structure.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
UV-Visible Spectroscopy
The UV absorption profile is the most critical measure of performance. Solutions of the compounds are prepared in a suitable solvent (e.g., ethanol or DMSO) and analyzed using a UV-Vis spectrophotometer.[2]
Key Parameters:
-
λmax (Wavelength of Maximum Absorbance): The wavelength at which the molecule absorbs the most light. Chalcones typically exhibit two main absorption bands: Band I (~300-390 nm) and Band II (~220-270 nm), arising from π → π* transitions.[1]
-
Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at λmax. Higher values indicate greater absorption efficiency. Chalcone derivatives can have high molar absorptivity values, often in the range of 20,000–56,000 M⁻¹cm⁻¹.[1][16]
| Compound | Typical λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | UV Region |
| This compound | ~320 - 340 | ~25,000 - 35,000 | UVA/UVB |
| Pyrazoline Derivative | ~350 - 380 | ~30,000 - 50,000 | UVA |
Data Interpretation: The conversion of the chalcone to the pyrazoline derivative is expected to cause a bathochromic shift in λmax, moving the peak absorption to longer wavelengths. This is highly desirable for creating broad-spectrum sunscreens that offer enhanced protection in the UVA range (320-400 nm).[1]
Conclusion
This compound is a highly valuable and accessible chemical intermediate for the synthesis of advanced UV absorbers. Its straightforward preparation via the robust Claisen-Schmidt condensation provides a reliable source of a versatile chalcone scaffold. As demonstrated, this scaffold can be readily functionalized to produce more complex heterocyclic systems, such as pyrazolines, with enhanced and tunable UV absorption properties. The protocols and data presented herein provide a comprehensive guide for researchers and scientists aiming to explore the rich chemical landscape of chalcone-based materials for applications in photoprotection.
References
- 1. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Ultraviolet - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. homework.study.com [homework.study.com]
- 11. scribd.com [scribd.com]
- 12. BIS(4-METHOXYBENZYLIDENE)ACETONE | 2051-07-2 [chemicalbook.com]
- 13. Bis(4-methoxybenzylidene)acetone | C19H18O3 | CID 715840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. researchgate.net [researchgate.net]
experimental protocol for p-Methoxybenzylideneacetone aldol condensation
An Application Note for the Synthesis and Analysis of p-Methoxybenzylideneacetone via Aldol Condensation
Introduction: The Strategic Formation of Carbon-Carbon Bonds
The aldol condensation stands as a cornerstone reaction in organic synthesis, prized for its ability to form new carbon-carbon bonds, thereby enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2][3] This application note details the protocol for a specific, high-yield variant known as the Claisen-Schmidt condensation, a type of mixed or crossed aldol reaction.[4]
We will explore the base-catalyzed condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone. This reaction is particularly efficient because p-anisaldehyde lacks acidic α-hydrogens and therefore cannot self-condense, acting solely as an electrophile.[5] Acetone, possessing acidic α-hydrogens, serves as the nucleophile precursor by forming a reactive enolate.[3][5] The resulting product is 4-(4'-methoxyphenyl)-3-buten-2-one, commonly known as this compound, an α,β-unsaturated ketone.[1][6] The protocol described herein focuses on the synthesis of this mono-addition product, though it is important to note that adjusting the stoichiometry can lead to a second condensation, yielding 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one.[2]
Reaction Mechanism: A Stepwise View of Bond Formation
The base-catalyzed aldol condensation proceeds through a well-established multi-step mechanism.[2][7][8] The driving force for the final condensation step is the formation of a highly stable, conjugated π-system that extends from the aromatic ring through the newly formed double bond to the carbonyl group.[4][7]
-
Enolate Formation: A strong base, typically hydroxide (from NaOH or KOH), abstracts an acidic α-hydrogen from an acetone molecule. This deprotonation forms a resonance-stabilized enolate ion, which is a potent carbon nucleophile.[8][9]
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of p-anisaldehyde. This step is highly favorable as aldehydes are sterically less hindered and more electrophilic than ketones.[10] The attack results in the formation of a tetrahedral alkoxide intermediate.[8][9]
-
Protonation: The alkoxide intermediate is rapidly protonated by a protic solvent molecule (such as water or ethanol) present in the reaction medium, yielding a β-hydroxy ketone.[2][4][7]
-
Dehydration (Condensation): Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A hydroxide ion removes the now more acidic α-hydrogen, forming an enolate. The resulting negative charge facilitates the elimination of the β-hydroxyl group as a hydroxide ion, forming the stable α,β-unsaturated ketone product.[2][7]
Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of this compound
This protocol provides a robust method for the synthesis, isolation, and purification of this compound.
Materials & Reagents
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Acetone
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
100 mL Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Recrystallization apparatus
Quantitative Data Summary
| Parameter | Value | Moles (approx.) |
| p-Anisaldehyde | 1.2 mL (1.36 g) | 10 mmol |
| Acetone | 15 mL | (Used as solvent and reactant) |
| Potassium Hydroxide (KOH) | 1.0 g | 17.8 mmol |
| Water (for KOH solution) | 20 mL | - |
| Product Information | ||
| Molecular Formula | C₁₁H₁₂O₂ | - |
| Molecular Weight | 176.21 g/mol [6] | - |
| Theoretical Yield | ~1.76 g | 10 mmol |
| Typical Yield | 70-90% | - |
| Melting Point (literature) | 72-75 °C | - |
Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask, prepare a solution of p-anisaldehyde (1.2 mL, ~10 mmol) in acetone (15 mL).[1][2]
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
In a separate beaker, dissolve potassium hydroxide (1.0 g) in deionized water (20 mL) to prepare the base catalyst solution.[1][2]
-
-
Initiating the Condensation:
-
Begin stirring the p-anisaldehyde/acetone solution at room temperature.
-
Slowly add the potassium hydroxide solution dropwise to the stirring mixture over approximately 2 minutes.[2] The slow addition is crucial to minimize the self-condensation of acetone.[10]
-
Continue stirring the reaction mixture vigorously for 20-30 minutes at room temperature.[1][2] A yellow precipitate of the product should begin to form.
-
-
Product Isolation (Work-up):
-
After the stirring period, add approximately 40 mL of cold deionized water to the flask to ensure complete precipitation of the product.[1][2]
-
Cool the entire mixture in an ice bath for 10-15 minutes to maximize crystal formation.[11][12]
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.[1][13]
-
Wash the collected crystals thoroughly with several portions of cold deionized water to remove any residual base and water-soluble byproducts.[2][4]
-
-
Purification by Recrystallization:
-
Transfer the crude, air-dried solid to a clean Erlenmeyer flask.
-
Recrystallize the product from 95% ethanol.[1][13] To do this, add the minimum amount of hot 95% ethanol required to fully dissolve the solid.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified, pale-yellow crystals by vacuum filtration.
-
-
Drying and Characterization:
-
Allow the purified crystals to dry completely on the filter paper or in a desiccator.[7]
-
Once dry, weigh the final product to determine the percent yield.
-
Characterize the product by determining its melting point and, if available, acquiring spectroscopic data (e.g., ¹H NMR, IR) to confirm its identity and purity.[13]
-
Caption: Figure 2: Experimental workflow for synthesis and purification.
Troubleshooting and Scientific Insights
-
Low Product Yield: If the yield is significantly lower than expected, the reaction may have been incomplete. Consider increasing the reaction time or gently warming the mixture on a steam bath if precipitation is slow.[7] Conversely, excessive loss during purification can occur if too much solvent is used for recrystallization; always use the minimum amount of hot solvent necessary.[14]
-
Oily Product: If the product initially separates as an oil rather than a solid, it may be due to impurities or residual solvent. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Ensure the crude product is washed thoroughly to remove any remaining NaOH/KOH, which can sometimes interfere with crystallization.
-
Importance of Reagent Purity: The purity of the starting p-anisaldehyde is important. If it has oxidized to p-anisic acid, the yield will be diminished.
-
Controlling Stoichiometry: The protocol uses a large excess of acetone, which acts as both a reactant and the solvent. This, combined with a ~1:1 molar ratio of p-anisaldehyde to the reactive α-hydrogens of acetone, favors the formation of the mono-condensed product. To synthesize the bis-condensation product, the molar ratio of p-anisaldehyde to acetone would need to be increased to at least 2:1, and the reaction conditions adjusted accordingly.[4][7]
-
Safety Precautions: Always perform this experiment in a well-ventilated fume hood. Sodium hydroxide and potassium hydroxide are highly corrosive and must be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Acetone and ethanol are flammable and should be kept away from ignition sources.
References
- 1. azom.com [azom.com]
- 2. magritek.com [magritek.com]
- 3. sites.nvcc.edu [sites.nvcc.edu]
- 4. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 5. homework.study.com [homework.study.com]
- 6. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. amherst.edu [amherst.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. csub.edu [csub.edu]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
Topic: p-Methoxybenzylideneacetone as a Versatile Intermediate for Fragrance Synthesis
An Application Note and Protocol Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis and application of p-Methoxybenzylideneacetone, a key intermediate in the fragrance industry. While its direct use in fragrance formulations is prohibited due to sensitization concerns, its chemical structure as an α,β-unsaturated ketone makes it a valuable precursor for producing other significant aroma chemicals.[1] This guide details the robust Claisen-Schmidt condensation for its synthesis and outlines subsequent transformations, such as selective hydrogenation and oxidative cleavage, to yield high-value fragrance compounds. The protocols are designed for researchers and chemists in the fields of fragrance chemistry and synthetic organic chemistry, providing in-depth procedural details, mechanistic insights, and safety considerations.
Introduction: The Role of Chalcones in Fragrance Chemistry
This compound, also known as anisylidene acetone or (E)-4-(4-methoxyphenyl)but-3-en-2-one, is a pale-yellow crystalline solid.[1][2] It belongs to the chalcone family, which are compounds characterized by a 1,3-diphenylprop-2-en-1-one core structure.[3] Chalcones are widely recognized as versatile intermediates in organic synthesis, finding applications in pharmaceuticals and, notably, as precursors in the fragrance industry.[3][4][5]
The utility of this compound lies in its reactive α,β-unsaturated carbonyl system. This functional group serves as a chemical handle for various transformations, allowing for the targeted synthesis of other aroma chemicals. It is crucial to note that the International Fragrance Association (IFRA) prohibits the use of this compound as a direct fragrance ingredient due to its potential for dermal sensitization.[1] Therefore, its value is exclusively as a synthetic intermediate.
This guide will focus on two primary applications:
-
Synthesis of this compound via the Claisen-Schmidt condensation.
-
Conversion into High-Value Fragrance Compounds :
-
Selective hydrogenation to produce 4-(4-methoxyphenyl)butan-2-one (Raspberry Ketone Methyl Ether).
-
Oxidative cleavage to yield p-Anisaldehyde (Anisic Aldehyde).
-
Synthesis of this compound via Claisen-Schmidt Condensation
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation between an aromatic aldehyde lacking α-hydrogens (p-anisaldehyde) and a ketone with α-hydrogens (acetone).[6][7] The reaction is typically base-catalyzed, where the base deprotonates acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of p-anisaldehyde.[7] The resulting β-hydroxy ketone readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone product.[7][8]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| p-Anisaldehyde | 136.15 | 10.0 g (8.9 mL) | 0.073 | Purity ≥98%[9][10] |
| Acetone | 58.08 | 21.3 g (27.0 mL) | 0.367 | Used in excess |
| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g | 0.110 | - |
| Ethanol (95%) | - | 80 mL | - | Solvent |
| Deionized Water | - | 100 mL | - | For NaOH solution |
Equipment
-
250 mL Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
-
Recrystallization apparatus
Procedure
-
Prepare Base Solution: In a 250 mL beaker, dissolve 4.4 g of sodium hydroxide in 40 mL of deionized water. Add 30 mL of 95% ethanol and cool the solution in an ice bath.
-
Prepare Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of p-anisaldehyde in 50 mL of 95% ethanol. Add 21.3 g of acetone to this solution.[11]
-
Initiate Reaction: Place the flask containing the aldehyde and ketone solution on a magnetic stirrer. Slowly add the cold sodium hydroxide solution dropwise over 15-20 minutes with vigorous stirring.
-
Reaction Progression: A yellow precipitate should begin to form. Continue stirring for an additional 30 minutes at room temperature after the addition is complete.[8]
-
Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with two portions of cold deionized water (30 mL each) to remove any remaining sodium hydroxide.[8]
-
Purification: Recrystallize the crude product from a minimum amount of hot 95% ethanol.[8]
-
Drying: Dry the purified pale-yellow crystals in a desiccator or a vacuum oven at low heat. Determine the final mass and calculate the percent yield.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | Pale-yellow crystalline solid |
| Melting Point | 72-75 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50 (d, 2H), 7.45 (d, 1H), 6.91 (d, 2H), 6.65 (d, 1H), 3.85 (s, 3H), 2.39 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198.2, 161.5, 143.0, 130.0, 127.5, 125.0, 114.3, 55.4, 27.5 |
| IR (KBr) | ν (cm⁻¹): ~1655 (C=O, conjugated ketone), ~1600 (C=C, aromatic), ~1250 (C-O, ether)[1] |
Applications in Fragrance Synthesis
The true value of this compound is realized in its conversion to other commercially significant aroma chemicals. The α,β-unsaturated system is the key to its versatility.
Caption: Synthetic pathways from this compound to fragrances.
Synthesis of 4-(4-methoxyphenyl)butan-2-one (Raspberry Ketone Methyl Ether)
Selective hydrogenation of the carbon-carbon double bond in this compound, while leaving the carbonyl group and aromatic ring intact, yields 4-(4-methoxyphenyl)butan-2-one. This compound, known as raspberry ketone methyl ether, is a valuable fragrance ingredient prized for its sweet, fruity, and raspberry-like aroma.[12] Catalytic hydrogenation is the preferred industrial method for this transformation.[13][14]
Protocol: Selective Catalytic Hydrogenation
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| This compound | 176.21 | 5.0 g | 0.028 | Synthesized in Part 2 |
| Palladium on Carbon (10% Pd/C) | - | 0.1 g | - | Catalyst |
| Ethyl Acetate or Ethanol | - | 100 mL | - | Solvent |
| Hydrogen (H₂) gas | 2.02 | - | - | High purity |
Equipment
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Magnetic stirrer
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure
-
Setup: To a high-pressure reaction vessel, add 5.0 g of this compound, 100 mL of ethyl acetate, and a magnetic stir bar.
-
Catalyst Addition: Carefully add 0.1 g of 10% Pd/C catalyst to the vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 3-4 atm (approx. 45-60 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/GC analysis. The reaction is typically complete within 2-4 hours.
-
Work-up: Carefully depressurize and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting oil can be purified further by vacuum distillation if necessary. The product, 4-(4-methoxyphenyl)butan-2-one, is a colorless liquid.
Synthesis of p-Anisaldehyde (Anisic Aldehyde)
Oxidative cleavage of the double bond in this compound is an effective route to p-anisaldehyde, a widely used fragrance chemical with a characteristic sweet, floral, and hawthorn-like scent.[9][10] Ozonolysis followed by a reductive work-up is a clean and high-yielding method for this transformation.[15][16]
Protocol: Ozonolysis
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| This compound | 176.21 | 5.0 g | 0.028 | Synthesized in Part 2 |
| Dichloromethane (DCM) | - | 100 mL | - | Solvent, anhydrous |
| Methanol (MeOH) | - | 20 mL | - | Co-solvent |
| Ozone (O₃) gas | 48.00 | - | - | Generated in situ |
| Dimethyl Sulfide (DMS) | 62.13 | 3.5 g (4.2 mL) | 0.056 | Reductive work-up agent |
Equipment
-
Three-necked round-bottom flask equipped with a gas inlet tube
-
Ozone generator (ozonator)
-
Dry ice/acetone bath (-78 °C)
-
Magnetic stirrer
-
Separatory funnel
Procedure
-
Setup: Dissolve 5.0 g of this compound in a mixture of 100 mL of dichloromethane and 20 mL of methanol in a three-necked flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the stirred solution. The reaction is complete when the solution turns a persistent pale blue color, indicating an excess of ozone.[15] Alternatively, use a triphenylphosphine indicator.
-
Purge: Once the reaction is complete, bubble nitrogen or oxygen through the solution for 10-15 minutes to remove all residual ozone. This step is critical for safety.
-
Reductive Work-up: While keeping the solution cold, slowly add 3.5 g of dimethyl sulfide (DMS) dropwise. A mildly exothermic reaction will occur.[17]
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude p-anisaldehyde can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Safety and Handling
-
This compound: May cause an allergic skin reaction.[1] It is an irritant to the eyes, skin, and respiratory system.[18] Avoid breathing dust and ensure adequate ventilation. Wear protective gloves, clothing, and eye protection.[18]
-
p-Anisaldehyde: Handle in a well-ventilated area. It is sensitive to air.[9]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Ozonolysis: Ozone is toxic and a strong oxidant. The reaction must be performed in a well-ventilated fume hood. Ozonides formed as intermediates can be explosive; never allow the reaction mixture to warm up before the reductive work-up is complete.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Palladium on carbon can be pyrophoric when dry and exposed to air. Handle the catalyst under an inert atmosphere or as a wet slurry.
Conclusion
This compound stands as a testament to the strategic design of fragrance synthesis. While unsuitable for direct application, its role as a versatile chalcone intermediate is invaluable. The robust Claisen-Schmidt condensation provides a reliable route for its production. Subsequent, well-established transformations like selective hydrogenation and oxidative cleavage unlock access to high-demand aroma chemicals such as the fruity raspberry ketone methyl ether and the floral p-anisaldehyde. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this intermediate in the ongoing development of novel and impactful fragrance ingredients.
References
- 1. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. praxilabs.com [praxilabs.com]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. p-Anisaldehyde | 123-11-5 [chemicalbook.com]
- 10. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
- 12. raspberry ketone methyl ether, 104-20-1 [thegoodscentscompany.com]
- 13. Hydrogenation processes in the synthesis of perfumery ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ozonolysis - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones [organic-chemistry.org]
- 18. pfaltzandbauer.com [pfaltzandbauer.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Claisen-Schmidt Reaction for p-Methoxybenzylideneacetone Synthesis
Welcome to the technical support center for the optimization of the Claisen-Schmidt reaction, specifically tailored for the synthesis of p-Methoxybenzylideneacetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic carbon-carbon bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen-Schmidt reaction?
A1: The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation.[1] It involves the reaction between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] In the context of synthesizing this compound, acetone (which has enolizable α-hydrogens) acts as the nucleophile, and p-anisaldehyde (which lacks α-hydrogens) serves as the electrophile.[3] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and results in an α,β-unsaturated ketone.[4] The formation of the conjugated system provides the thermodynamic driving force for the dehydration of the initial β-hydroxy ketone intermediate.[2]
Q2: Can you illustrate the reaction mechanism for p-Methoxybenzylylideneacetone synthesis?
A2: Certainly. The base-catalyzed mechanism proceeds through several key steps:
-
Enolate Formation: The hydroxide ion (from NaOH or KOH) deprotonates an α-hydrogen from acetone, creating a resonance-stabilized enolate ion.[5]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the p-anisaldehyde.[5]
-
Protonation: The resulting alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy ketone.
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone product, this compound.[2][5]
Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.
Q3: Why is p-anisaldehyde an ideal aldehyde for this reaction?
A3: p-Anisaldehyde, like benzaldehyde, is an aromatic aldehyde that lacks α-hydrogens.[2] The absence of these acidic protons prevents it from undergoing self-condensation, which would otherwise lead to a complex mixture of products.[4][5] This structural feature ensures that p-anisaldehyde can only act as an electrophilic acceptor for the acetone enolate, simplifying the reaction pathway and leading to a more specific product.[2][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem: Low or No Product Yield
Q4: My reaction is not working. After the specified time, TLC analysis shows only starting materials, and I have a low yield of solid product. What went wrong?
A4: Several factors can contribute to low or no product formation. Let's break down the most common culprits.
-
Catalyst Issues: The base catalyst is crucial.
-
Efficacy: Ensure your base (NaOH or KOH) is not old or has been improperly stored, as it can absorb CO₂ from the atmosphere, reducing its basicity. Use fresh, high-purity pellets or a freshly prepared aqueous/ethanolic solution.
-
Concentration: The concentration of the base is critical. Typically, a 10% NaOH or equivalent molar amount of KOH is used.[6][7] Too little base will result in a slow or incomplete reaction.
-
-
Reagent Quality:
-
p-Anisaldehyde: This aldehyde can oxidize over time to p-anisic acid upon exposure to air. The presence of this acidic impurity will neutralize the base catalyst. It is advisable to use freshly opened or purified p-anisaldehyde.
-
Acetone: While less critical, ensure your acetone is reasonably dry, as excess water can affect solvent polarity and reaction kinetics.
-
-
Reaction Conditions:
-
Temperature: These reactions are often run at room temperature.[4] If the reaction is sluggish, gentle warming to 40-50 °C can increase the rate, but be aware that higher temperatures can also promote side reactions.[4]
-
Mixing: Vigorous stirring is essential to ensure proper mixing of the reactants, especially in a biphasic system (if using aqueous base with an organic solvent).[8]
-
Caption: A decision-making workflow for diagnosing low yield.
Problem: Formation of Side Products & Low Purity
Q5: My reaction produced a solid, but the melting point is broad, and the NMR spectrum is complex. What are the likely side products and how can I avoid them?
A5: The most common side product in this reaction is the di-substituted analog, 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one . This occurs when the initial product, this compound, which still has acidic α-hydrogens, forms an enolate and reacts with a second molecule of p-anisaldehyde.[3][5]
Strategies to Favor the Mono-substituted Product:
| Strategy | Rationale | Recommended Parameters |
| Control Stoichiometry | Using an excess of acetone ensures that once the mono-adduct is formed, there is a higher probability that any remaining p-anisaldehyde will react with a fresh acetone molecule rather than the product. | Molar Ratio (p-anisaldehyde : acetone) of 1 : 1.5 to 1 : 3 . |
| Control Reaction Time | The formation of the di-substituted product is consecutive. Stopping the reaction earlier favors the mono-substituted product. | Monitor the reaction closely by TLC every 15-20 minutes. Stop the reaction once the p-anisaldehyde spot has significantly diminished but before the di-substituted product spot becomes dominant. |
| Order of Addition | Slowly adding the aldehyde to the mixture of acetone and base can help maintain a high concentration of acetone enolate relative to the product, favoring the initial reaction. | Add p-anisaldehyde dropwise over 10-15 minutes to a stirred solution of acetone and base. |
Another potential side reaction is the self-condensation of acetone , though this is generally less favorable than the reaction with the more electrophilic aldehyde.[2] Maintaining a lower temperature can help minimize this.
Problem: Product Isolation & Purification Issues
Q6: My product precipitated as an oil instead of a solid. How can I induce crystallization?
A6: Oiling out is a common problem, often caused by impurities or supersaturation. Here are several techniques to try:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to initiate crystallization.
-
Cooling: Place the flask in an ice bath to decrease the solubility of the product.[6][8] Do this slowly, as rapid cooling can sometimes trap impurities.
-
Purification Prior to Crystallization: Ensure all the base catalyst has been neutralized and washed away. Residual NaOH or KOH can interfere with crystallization. Wash the crude product thoroughly with cold water until the filtrate is neutral.[4][8]
-
Solvent Choice: For recrystallization, an ethanol/water mixture is often effective.[8] Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of ethanol to redissolve the precipitate and then allow it to cool slowly.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to favor the mono-substituted product.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine acetone (2.2 mL, 30 mmol) and 95% ethanol (15 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (1.2 g, 30 mmol) in water (15 mL). Cool the solution to room temperature and add it to the acetone/ethanol mixture.
-
Aldehyde Addition: While stirring vigorously, add p-anisaldehyde (2.4 mL, 20 mmol) dropwise to the basic acetone solution over 10 minutes. A yellow precipitate should begin to form.[8]
-
Reaction: Continue to stir the mixture vigorously at room temperature for 30 minutes.[8] Monitor the reaction's progress by TLC (see Protocol 2).
-
Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.[6] Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with three portions of cold water (15 mL each) to remove any remaining NaOH. Check the pH of the filtrate to ensure it is neutral.
-
Drying: Allow the product to air dry on the filter paper or in a desiccator. For further purification, proceed to recrystallization (see Protocol 3).
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Eluent: Prepare a mobile phase of 4:1 Hexanes:Ethyl Acetate.
-
Spotting: On a TLC plate, spot the p-anisaldehyde starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the spots under a UV lamp (254 nm). p-Anisaldehyde and the product are UV active.
-
Analysis: The product, this compound, should have a lower Rf value than p-anisaldehyde. The di-substituted product will have an even lower Rf. The reaction is complete when the p-anisaldehyde spot is gone or very faint.
Protocol 3: Purification by Recrystallization
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Induce Crystallization: Slowly add hot water dropwise while swirling until the solution remains faintly turbid. Add a few drops of hot ethanol to clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes to complete crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 50% ethanol-water, and dry completely.
-
Characterization: Determine the mass, calculate the percent yield, and measure the melting point of the purified this compound.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. magritek.com [magritek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. studylib.net [studylib.net]
Technical Support Center: Synthesis of p-Methoxybenzylideneacetone
Answering the user's request.
Welcome to the technical support guide for the synthesis of p-Methoxybenzylideneacetone (4-(4-methoxyphenyl)but-3-en-2-one), a common chalcone intermediate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The synthesis, a classic Claisen-Schmidt condensation, is versatile but requires careful control of parameters to achieve high yield and purity.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues that may arise during the synthesis of this compound. The underlying causality for each problem is explained, followed by actionable solutions.
Q1: Why is my reaction yield consistently low?
Low yield is the most common issue, often stemming from suboptimal reaction conditions or incomplete conversion.
Possible Causes & Solutions:
-
Suboptimal Catalyst Choice or Concentration: The choice and concentration of the base catalyst are critical. While sodium hydroxide (NaOH) is widely used, its concentration and the solvent system can dramatically affect the outcome. Acid catalysts are also an option but generally result in lower yields for this type of condensation.[1]
-
Solution: For base-catalyzed reactions, a 10-60% aqueous-alcoholic alkali solution is a standard starting point.[2] Solvent-free methods using solid NaOH (e.g., 20 mol%) have also been shown to produce quantitative yields and can simplify the workup process.[3] It is advisable to perform small-scale experiments to optimize the catalyst loading for your specific setup.[4]
-
-
Incorrect Stoichiometry: The molar ratio of the reactants, 4-methoxybenzaldehyde and acetone, dictates the product distribution. Since acetone has two reactive α-carbon sites, using an inappropriate ratio can lead to the formation of the undesired bis-condensation product, bis(4-methoxybenzylidene)acetone.[3][5]
-
Solution: To favor the formation of the desired mono-condensation product (this compound), a slight excess of acetone should be used. A molar ratio of approximately 1.2 to 1.5 equivalents of acetone to 1 equivalent of 4-methoxybenzaldehyde is a good starting point. Conversely, if the bis-adduct is desired, an excess of the aldehyde (e.g., >2 equivalents) should be used.[3]
-
-
Inadequate Reaction Temperature: Temperature influences both the reaction rate and the prevalence of side reactions.
-
Solution: Many Claisen-Schmidt condensations proceed efficiently at room temperature.[4] If the reaction is sluggish (monitored by TLC), gentle heating to 40-50°C can increase the rate.[4][6] However, avoid excessive heat, as it can promote the formation of dark, tar-like byproducts through polymerization or decomposition of the aldehyde.[4]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction mixture turned dark brown/black, and I isolated an oily or tar-like substance. What happened?
The formation of dark, resinous materials is a clear indicator of side reactions, often caused by overly aggressive reaction conditions.
Possible Causes & Solutions:
-
Aldehyde Polymerization/Decomposition: Aromatic aldehydes can be susceptible to polymerization or other decomposition pathways in the presence of highly concentrated strong bases or at elevated temperatures.[4]
-
Solution:
-
Reduce Temperature: Immediately lower the reaction temperature. If heating, return to room temperature. If at room temperature, consider running the reaction in an ice bath.
-
Lower Base Concentration: Use a more dilute solution of your base catalyst.
-
Controlled Addition: Add the base catalyst dropwise to the solution of the aldehyde and ketone. This maintains a low instantaneous concentration of the base and helps to control the reaction exotherm.[4][7]
-
-
-
Cannizzaro Reaction: At high base concentrations, 4-methoxybenzaldehyde (which has no α-hydrogens) can undergo a disproportionation reaction to form 4-methoxybenzyl alcohol and 4-methoxybenzoic acid.[7]
-
Solution: This side reaction is minimized by avoiding excessively high concentrations of the base and maintaining a moderate reaction temperature.[7]
-
Q3: I have a significant amount of a byproduct that is difficult to separate. How do I identify and prevent it?
The most likely byproduct, besides unreacted starting materials, is the result of a secondary reaction involving either the starting materials or the product itself.
Possible Causes & Solutions:
-
Michael Addition Product: The enolate of acetone can act as a nucleophile and attack the β-carbon of the newly formed this compound (an α,β-unsaturated ketone).[7] This is a classic Michael addition reaction.
-
Solution: To minimize this, maintain a low concentration of the enolate at any given time. This can be achieved by the slow, dropwise addition of the base to the mixture of reactants. Using a slight excess of the aldehyde (4-methoxybenzaldehyde) can also help consume the ketone enolate before it can react with the product.[7]
-
-
Bis-Condensation Product: Acetone reacts with two molecules of 4-methoxybenzaldehyde to form (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one.[5] This is especially prevalent if the aldehyde is in excess.
-
Solution: As detailed in Q1, carefully control the stoichiometry. Use a slight excess of acetone to favor the mono-substituted product.
-
| Reactant Ratio (Aldehyde:Ketone) | Major Product Expected | Strategy |
| 1 : >1.2 | This compound (Mono-adduct) | Favors complete consumption of the aldehyde, minimizing bis-adduct formation. |
| >2 : 1 | bis(4-Methoxybenzylidene)acetone (Bis-adduct)[3] | Drives the reaction towards double condensation on the acetone molecule.[3] |
| 1 : 1 | Mixture of products | Prone to formation of both mono- and bis-adducts, as well as leaving unreacted starting materials. |
Frequently Asked Questions (FAQs)
Q4: What is the underlying mechanism of the this compound synthesis?
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[8] The mechanism involves three key steps:
-
Enolate Formation: The base (e.g., OH⁻) abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate. This is the rate-determining step.[9]
-
Nucleophilic Attack: The acetone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde to form an alkoxide intermediate.
-
Dehydration: The alkoxide is protonated to form a β-hydroxy ketone (aldol addition product), which then rapidly dehydrates under the basic conditions to yield the stable, conjugated α,β-unsaturated ketone product, this compound.[9]
Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt reaction.
Q5: How do I effectively purify the crude this compound product?
Purification is essential to remove unreacted starting materials, the catalyst, and any side products. A combination of filtration and recrystallization is typically sufficient.
-
Initial Workup:
-
Precipitation: After the reaction is complete, the mixture is often cooled in an ice bath to induce precipitation of the crude product.[4]
-
Neutralization: Slowly acidify the mixture with a dilute acid like 10% HCl to neutralize the base catalyst.[1]
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected crystals first with cold water to remove any remaining base and inorganic salts, followed by a wash with a small amount of cold ethanol to remove residual starting materials.[4][10]
-
-
Purification by Recrystallization: This is the most effective method for obtaining a highly pure final product.
-
Solvent Choice: 95% ethanol is an excellent and widely used solvent for recrystallizing chalcones.[10][11] The product should be highly soluble in hot ethanol and poorly soluble at low temperatures.
-
Procedure: Dissolve the crude solid in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of well-defined crystals. Collect the purified crystals by vacuum filtration.[10]
-
-
Purification by Column Chromatography: If recrystallization fails to remove impurities, column chromatography is the next step.
-
Stationary Phase: Silica gel is standard.[10]
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is commonly used. The optimal ratio depends on the polarity of the impurities, but a starting point of 9:1 or 3:1 (hexane:ethyl acetate) is often effective for chalcones. The goal is to achieve an Rf value for the product between 0.25 and 0.35.[12]
-
General Synthesis and Purification Workflow
Caption: Standard experimental workflow for chalcone synthesis.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a widely used method for chalcone synthesis in a laboratory setting.[6]
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 4-methoxybenzaldehyde and 0.88 mL (12 mmol) of acetone in 20 mL of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add 5 mL of a 2 M solution of sodium hydroxide (NaOH) in water dropwise over 15 minutes. The mixture will likely turn yellow and may warm slightly.
-
Reaction: Continue to stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent) until the 4-methoxybenzaldehyde spot has disappeared (typically 2-4 hours).
-
Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to precipitate the product.
-
Workup: Slowly neutralize the cold mixture with 1 M HCl until the pH is approximately 7. Collect the resulting solid by vacuum filtration.
-
Washing: Wash the filter cake with 20 mL of cold distilled water, followed by 10 mL of cold 95% ethanol.
-
Drying: Allow the product to air dry or dry in a vacuum oven at a low temperature (<50°C) to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol to yield pure, pale-yellow crystals.[10]
Protocol 2: Solvent-Free Synthesis via Grinding
This "green chemistry" approach minimizes solvent waste and can lead to very high yields.[1][13]
-
Preparation: In a mortar, combine 1.36 g (10 mmol) of 4-methoxybenzaldehyde, 0.88 mL (12 mmol) of acetone, and 0.08 g (2 mmol, 20 mol%) of solid, powdered NaOH.
-
Reaction: Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture will typically become a paste or a solid mass.
-
Isolation: Add 20 mL of cold water to the mortar and break up the solid.
-
Workup: Transfer the mixture to a beaker, neutralize with 1 M HCl, and collect the solid product by vacuum filtration.
-
Washing and Purification: Follow steps 6-8 from Protocol 1.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bis(4-methoxybenzylidene)acetone | C19H18O3 | CID 715840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. jetir.org [jetir.org]
- 12. benchchem.com [benchchem.com]
- 13. gctlc.org [gctlc.org]
purification techniques for p-Methoxybenzylideneacetone reaction products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of p-Methoxybenzylideneacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common challenges encountered during the post-reaction workup of this compound. Synthesized via a Claisen-Schmidt condensation, this compound often requires robust purification to remove unreacted starting materials and various side products. This resource provides troubleshooting guides, detailed protocols, and the scientific rationale behind each technique.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise during the purification of this compound.
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The crude product from the Claisen-Schmidt condensation of p-anisaldehyde and acetone is rarely pure.[1] The identity and quantity of impurities depend on reaction conditions such as stoichiometry, temperature, and reaction time. The most common impurities include:
-
Unreacted Starting Materials:
-
p-Anisaldehyde: Often persists, especially if used in excess. It has a similar polarity to the product, which can complicate purification.
-
Acetone: Being volatile, it is typically removed during solvent evaporation, but traces may remain.[2]
-
-
Catalyst: The base catalyst (e.g., NaOH, KOH) must be neutralized and washed out.[3]
-
Side Products:
-
Bis-condensation Product ((1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one): This is a very common, often brightly colored, impurity formed when a second molecule of p-anisaldehyde reacts with the this compound product.[3][4] This reaction is favored by longer reaction times or an excess of the aldehyde.
-
Acetone Self-Condensation Products: Under basic conditions, acetone can react with itself to form species like diacetone alcohol or mesityl oxide. This is generally minimized by controlling the addition of reagents but can be a source of minor impurities.
-
Q2: My crude product is an oil or a sticky solid after the initial workup. What should I do first?
A2: "Oiling out" or obtaining a non-crystalline solid is a frequent issue, often caused by residual solvent, unreacted starting materials, or the presence of multiple side products that depress the melting point.
The first step is a thorough initial purification:
-
Neutralization and Washing: After the reaction, the mixture should be neutralized with a dilute acid (e.g., HCl) and then washed extensively with water to remove the salt and any remaining base.[5]
-
Precipitation/Extraction: The product is often precipitated by adding the reaction mixture to a large volume of cold water.[3] The resulting solid can be collected by filtration. If it oils out, an extraction with a suitable organic solvent (like ethyl acetate or dichloromethane) is necessary. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[6]
-
Trituration: This is a key step for oily products. Add a small amount of a cold, non-polar solvent in which the desired product is poorly soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. This process washes away highly non-polar impurities and can often induce the crystallization of the desired product. The resulting solid can then be collected by filtration.
Q3: How do I select the best solvent for recrystallization?
A3: Recrystallization is the most common and efficient method for purifying this compound, provided a suitable solvent is found. The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[7]
-
Single-Solvent System: For this compound, ethanol is a widely reported and effective recrystallization solvent.[3] Methanol and isopropanol are also good candidates.
-
Two-Solvent System: If a single perfect solvent cannot be found, a two-solvent "miscible pair" system is an excellent alternative.[8] This involves dissolving the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, a "poor" solvent (in which it is insoluble, e.g., water or hexanes) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the good solvent are added back to clarify the solution, which is then allowed to cool slowly.[8] For this product, an ethanol/water or acetone/water system can be very effective.[9]
Q4: Recrystallization failed to remove a key impurity. What is the next step?
A4: If recrystallization is ineffective, it is typically because the impurity has very similar solubility properties to the product. In this case, flash column chromatography is the method of choice.[10] This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and their solubility in a mobile phase (the eluent).
Since this compound is a moderately polar compound, an eluent system consisting of a non-polar solvent and a polar solvent is used. A common and effective system is a mixture of hexanes and ethyl acetate .[11] One would typically start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the polarity if necessary to elute the product.
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques should be used to confidently assess purity:
-
Thin-Layer Chromatography (TLC): This is a quick and indispensable tool. A pure compound should appear as a single, well-defined spot. It can be used to compare the purified product against the crude material and the starting materials.[6]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range that corresponds to the literature value (76-79 °C). Impurities will typically cause the melting point to be depressed and broaden the range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive method. The spectrum of a pure sample will show clean, sharp peaks corresponding to the protons of this compound without any signals attributable to impurities.[3] Key signals to look for are the methoxy singlet (~3.8 ppm), the acetyl methyl singlet (~2.4 ppm), and the characteristic doublets of the vinyl protons and the aromatic protons.
Section 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization. | 1. The solution is supersaturated. 2. Cooling is occurring too rapidly. 3. The melting point of the compound is lower than the boiling point of the solvent. 4. Significant impurities are present. | 1. Add a small amount of additional hot solvent. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[7] 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of pure product. 5. Switch to a different solvent or a two-solvent system. |
| Very low or no recovery after recrystallization. | 1. Too much solvent was used. 2. The product is too soluble in the cold solvent. 3. The solution was not cooled sufficiently. | 1. Evaporate some of the solvent and attempt to recrystallize again. 2. Ensure you are using the minimum amount of hot solvent required for dissolution. 3. Use an ice-salt bath to achieve a lower temperature, ensuring the solvent doesn't freeze. 4. Choose a solvent in which the product is less soluble at cold temperatures. |
| Product and impurity do not separate on the column. | 1. The eluent system is not optimal (wrong polarity). 2. The column was overloaded with the sample. 3. The column was not packed correctly (channeling). | 1. Perform TLC with various eluent systems (e.g., Hexane/EtOAc, Hexane/DCM, Toluene/EtOAc) to find the best separation.[11] A lower polarity eluent will generally increase separation. 2. Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 ratio by weight). 3. Ensure the silica gel is packed uniformly without air bubbles. |
| Final product is colored (yellow/orange). | 1. The bis-condensation product is present.[3][4] 2. Other highly conjugated impurities are present. | 1. A second recrystallization may be sufficient. 2. If color persists, column chromatography is necessary. The colored impurity is typically less polar and will elute from the column before the desired mono-condensation product. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol assumes you have a crude, solid this compound product after initial workup.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate with stirring until it begins to boil.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding an excess of solvent, as this will reduce your final yield.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any soluble impurities adhering to the crystal surfaces.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, they can be placed in a desiccator or a vacuum oven at low heat.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for situations where recrystallization is ineffective.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: Hexanes and Ethyl Acetate (HPLC grade)
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Choose Eluent: Using TLC, determine an appropriate eluent system. Aim for a system that gives the product an Rf value of ~0.3. A good starting point is 10% Ethyl Acetate in Hexanes (v/v).
-
Pack the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle into a uniform bed, then add another layer of sand on top.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent completely ("dry loading"). Carefully add the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Using positive pressure (air or nitrogen), push the eluent through the column at a steady rate.
-
Collect Fractions: Begin collecting fractions as the solvent starts to exit the column.
-
Monitor Fractions: Spot each fraction (or every few fractions) onto a TLC plate to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visualization of Workflows
The following diagrams illustrate the logical flow of the purification process and decision-making.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification strategy.
References
- 1. praxilabs.com [praxilabs.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. magritek.com [magritek.com]
- 4. Bis(4-methoxybenzylidene)acetone | C19H18O3 | CID 715840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
Technical Support Center: p-Methoxybenzylideneacetone Synthesis
Welcome to the technical support guide for the synthesis of p-Methoxybenzylideneacetone. This resource is designed for researchers, scientists, and drug development professionals engaged in organic synthesis. The base-catalyzed condensation of p-anisaldehyde with acetone, a classic example of a Claisen-Schmidt condensation, is a cornerstone reaction for forming α,β-unsaturated ketones.[1][2][3] While seemingly straightforward, this reaction is prone to several side-product formations that can complicate purification and reduce yields.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you navigate the challenges of this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Question 1: My reaction mixture turned dark red or brown, and I've formed a tar-like substance. What happened?
Answer: The formation of dark, resinous materials is a common issue in base-catalyzed aldol-type reactions, especially with prolonged reaction times or elevated temperatures.[4] This is typically due to a cascade of uncontrolled side reactions:
-
Acetone Self-Condensation: Under basic conditions, acetone readily undergoes self-condensation to form species like diacetone alcohol and mesityl oxide.[5][6] These initial products can further react to form more complex, higher-molecular-weight oligomers and polymers, which are often highly colored.[4]
-
Michael Additions: The desired product, this compound, is an α,β-unsaturated ketone and can act as a Michael acceptor.[7][8] Enolates present in the mixture (e.g., from acetone) can add to the product in a conjugate fashion, leading to complex adducts that can also polymerize.
Preventative Measures:
-
Control Temperature: Maintain a low reaction temperature (room temperature or below) to slow down the rates of these competing side reactions.
-
Limit Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the p-anisaldehyde is consumed to prevent the product from degrading or participating in further reactions.
-
Order of Addition: Add the base solution slowly to the mixture of p-anisaldehyde and acetone. Some protocols suggest adding the aldehyde/acetone mixture to the base to maintain a controlled concentration of the enolate.[9]
Question 2: My TLC plate shows multiple spots. Besides my starting material and desired product, what are the likely impurities?
Answer: The presence of multiple spots on your TLC plate indicates the formation of one or more side products. The most common culprits in this synthesis are:
-
Bis-Aldol Condensation Product: The primary product, 4-(4-methoxyphenyl)-3-buten-2-one, still possesses acidic α-hydrogens on the methyl group. This allows it to form an enolate and react with a second molecule of p-anisaldehyde.[10][11] This results in the formation of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one .[12] This byproduct will be less polar than your desired mono-adduct.
-
Acetone Self-Condensation Product: As mentioned above, mesityl oxide ((CH₃)₂C=CH(CO)CH₃) is a frequent impurity if acetone is allowed to react with itself.[5]
-
Cannizzaro Reaction Products: Since p-anisaldehyde lacks α-hydrogens, it is susceptible to the Cannizzaro reaction under strongly basic conditions.[13][14] This is a disproportionation reaction where two molecules of the aldehyde are converted into one molecule of p-anisyl alcohol and one molecule of p-anisic acid (as its carboxylate salt).[15][16] The alcohol is relatively non-polar, while the carboxylate salt is highly polar and will likely remain at the baseline of your TLC plate unless the plate is developed in a very polar or acidic mobile phase.
The diagram below illustrates the main reaction pathway and the key side reactions.
Caption: Reaction scheme for this compound synthesis and major side products.
Question 3: My yield is very low, even though my starting material appears to be fully consumed. How can I improve it?
Answer: Low yield in the face of complete starting material consumption often points to the dominance of side reactions or issues with product isolation.
-
Stoichiometry is Key: The molar ratio of acetone to p-anisaldehyde is critical.
-
To favor the desired mono-condensation product , acetone should be used in excess.[9] This increases the probability that the acetone enolate will react with the aldehyde rather than the enolate of the product reacting with another aldehyde molecule.
-
Conversely, using an excess of p-anisaldehyde will drive the reaction toward the bis-condensation product .[17]
-
-
Cannizzaro Reaction: If the concentration of your base is too high, a significant portion of your p-anisaldehyde may be consumed by the Cannizzaro reaction, directly reducing the maximum possible yield of your desired product.[13][15] Consider using a more dilute base solution.
-
Product Solubility: The this compound product should precipitate from the aqueous reaction mixture.[18] If your reaction volume is too large or contains a high concentration of an organic co-solvent (like ethanol), your product may remain partially dissolved, leading to losses during filtration. After the reaction, adding cold water can help ensure complete precipitation.[10]
-
Purification Losses: Recrystallization is a common purification method, but significant material can be lost if the wrong solvent is chosen or if too much solvent is used. Ethanol is a frequently used solvent for this compound.[18] Ensure the crude product is fully dissolved in a minimal amount of hot solvent and allowed to cool slowly for optimal crystal formation and recovery.
Frequently Asked Questions (FAQs)
| Side Product | Formation Conditions | Mitigation Strategy |
| Bis-condensation Product | High ratio of aldehyde to acetone; long reaction times.[10][11] | Use an excess of acetone; monitor reaction by TLC and stop when aldehyde is consumed.[9] |
| Acetone Self-Condensation | High concentration of acetone enolate; slow addition of aldehyde.[5] | Use p-anisaldehyde that is more electrophilic; add acetone/base mixture to the aldehyde.[17] |
| Cannizzaro Products | High base concentration; elevated temperatures.[13][16] | Use a catalytic amount of a milder base or a more dilute strong base; maintain low reaction temperatures.[15] |
| Michael Adducts | High concentration of enolates; long reaction times.[7] | Quench the reaction promptly after completion; maintain low temperatures. |
| Polymers/Tars | High temperatures; high base concentration; prolonged reaction times.[4] | Use moderate temperatures and reaction times; ensure efficient stirring. |
Validated Experimental Protocol: Synthesis of 4-(4'-methoxyphenyl)-3-buten-2-one
This protocol is designed to favor the formation of the mono-condensation product and minimize common side reactions.
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Acetone (reagent grade)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (for recrystallization)
-
100 mL Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Reactant Solution: In a 100 mL flask, dissolve p-anisaldehyde (e.g., 1.2 mL, 10 mmol) in acetone (15 mL). Using acetone as the solvent provides a large excess, which favors the mono-adduct.[18]
-
Prepare Base Solution: In a separate beaker, prepare an aqueous solution of sodium hydroxide (e.g., 0.6 g NaOH in 10 mL of water).[9] Ensure the solid is fully dissolved. Cool the solution to room temperature if it becomes warm.
-
Initiate Reaction: Place the flask containing the aldehyde/acetone mixture on a magnetic stirrer and begin stirring. Slowly add the NaOH solution to the flask over a period of 2-3 minutes. A color change and the formation of a precipitate should be observed.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 20-30 minutes.[18] The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase) to observe the disappearance of the p-anisaldehyde spot.
-
Product Precipitation: Once the reaction is complete, add approximately 40 mL of cold deionized water to the flask with continued stirring. This ensures that the product, which has limited solubility in water, fully precipitates.[10]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any residual NaOH and water-soluble impurities.
-
Drying: Allow the product to air-dry on the filter paper or dry it in a desiccator.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Sciencemadness Discussion Board - Acetone condensation with KOH - some experimental results. Isophorone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. magritek.com [magritek.com]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. Bis(4-methoxybenzylidene)acetone | C19H18O3 | CID 715840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 14. homework.study.com [homework.study.com]
- 15. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 16. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. azom.com [azom.com]
Navigating the Thermal Landscape of p-Methoxybenzylideneacetone Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, mastering the synthesis of key intermediates is paramount. The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, is the primary route to synthesizing p-Methoxybenzylideneacetone, a valuable building block in various synthetic pathways. While seemingly straightforward, the successful synthesis of this α,β-unsaturated ketone is critically dependent on the precise management of reaction temperature. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the thermal challenges of this synthesis, ensuring high yield and purity.
The Critical Role of Temperature in the Claisen-Schmidt Condensation
The base-catalyzed condensation of p-anisaldehyde with acetone is an exothermic process. The initial aldol addition, where the enolate of acetone attacks the carbonyl carbon of p-anisaldehyde, releases heat. This is followed by a dehydration step, which can also be influenced by temperature, to yield the final conjugated product. Inadequate temperature control can lead to a cascade of undesirable outcomes, including reduced yield, increased impurity profiles, and in some cases, reaction failure.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature as the root cause.
Issue 1: Rapid, Uncontrolled Temperature Spike Upon Base Addition
Observation: Immediately after adding the base (e.g., sodium hydroxide or potassium hydroxide solution), the reaction mixture's temperature increases rapidly and significantly.
Root Cause Analysis: This indicates that the exothermic aldol addition reaction is proceeding too quickly. The rate of an exothermic reaction is highly sensitive to the initial temperature and the rate of reagent addition. A rapid addition of a concentrated base to the mixture of p-anisaldehyde and acetone at room temperature can trigger a runaway reaction.
Solution Protocol:
-
Pre-cooling: Before adding the base, cool the solution of p-anisaldehyde in acetone in an ice bath (0-5 °C).
-
Slow, Controlled Addition: Add the aqueous base solution dropwise over an extended period (e.g., 15-20 minutes) while vigorously stirring the reaction mixture.
-
Continuous Monitoring: Use a thermometer to monitor the internal temperature of the reaction mixture throughout the base addition. Maintain the temperature below a set point, for example, 25 °C. If the temperature begins to rise too quickly, pause the addition and allow the mixture to cool before proceeding.
Issue 2: Low Yield of this compound
Observation: After the reaction period and workup, the isolated yield of the desired product is significantly lower than expected.
Root Cause Analysis:
-
Incomplete Reaction: If the reaction temperature is too low, the rate of reaction may be too slow, leading to an incomplete conversion of reactants to the product within the allotted time.
-
Side Reactions: Conversely, if the temperature is too high, competing side reactions can consume the starting materials and reduce the yield of the desired product. One common side reaction is the self-condensation of acetone to form diacetone alcohol and subsequently mesityl oxide. Another possibility, especially with concentrated base and elevated temperatures, is a competing Cannizzaro reaction with the p-anisaldehyde.
Solution Protocol:
-
Optimize Reaction Temperature: While initial cooling is crucial during base addition, the reaction may need to be maintained at room temperature (20-25 °C) for a specific duration to ensure completion. Some procedures may even call for gentle warming to drive the dehydration of the intermediate aldol addition product.
-
Molar Ratio of Reactants: Ensure that acetone is used in excess to favor the reaction with p-anisaldehyde and minimize the self-condensation of the aldehyde.
-
Reaction Time: Allow the reaction to stir for a sufficient period after base addition. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Issue 3: Impure Product with Multiple Spots on TLC
Observation: The crude product shows multiple spots on a TLC plate, indicating the presence of impurities. The melting point of the recrystallized product may also be broad and lower than the literature value.
Root Cause Analysis: Elevated reaction temperatures are a primary cause of impurity formation. Side products, such as those from the self-condensation of acetone or the formation of the bis-aldol product, 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one, can contaminate the desired mono-condensation product.
Solution Protocol:
-
Strict Temperature Control: Adhere strictly to the temperature control measures outlined in Issue 1. Maintaining a consistent and moderate reaction temperature is the most effective way to minimize the formation of side products.
-
Purification: If impurities are present, effective purification is necessary. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature management strategy involves two phases. During the initial addition of the base catalyst, it is crucial to maintain a low temperature, typically between 0-10 °C, using an ice bath to control the initial exothermic reaction. After the base has been added, the reaction is often allowed to warm to room temperature (20-25 °C) and stirred for a specified period to ensure the reaction proceeds to completion. Some protocols may involve gentle heating to facilitate the dehydration of the aldol adduct, but this should be done cautiously to avoid side reactions.
Q2: How does temperature affect the formation of the bis-aldol product?
A2: The formation of 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one, the bis-aldol condensation product, occurs when a second molecule of p-anisaldehyde reacts with the initial this compound product. Higher temperatures can increase the rate of this subsequent reaction, leading to a greater proportion of the bis-aldol product as an impurity. Controlling the stoichiometry (using an excess of acetone) and maintaining a moderate reaction temperature can help to minimize the formation of this byproduct.
Q3: Can the reaction be performed at reflux temperatures?
A3: While some Claisen-Schmidt condensations can be carried out at reflux, for the synthesis of this compound, this is generally not recommended as the primary condition, especially during the initial phase. High temperatures significantly increase the likelihood of side reactions, including the self-condensation of acetone and the formation of the bis-aldol product, which will complicate purification and reduce the yield of the desired product.
Experimental Protocol: Temperature-Controlled Synthesis of this compound
This protocol outlines a standard lab-scale synthesis with an emphasis on temperature management.
Materials:
-
p-Anisaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde in an excess of acetone.
-
Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Separately, prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add the cold sodium hydroxide solution to the stirred acetone-aldehyde mixture dropwise using a dropping funnel over 15-20 minutes. Monitor the internal temperature and ensure it does not exceed 25 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, precipitate the product by adding the reaction mixture to cold water.
-
Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizing the Workflow and Troubleshooting
Diagram 1: Experimental Workflow for Temperature-Controlled Synthesis
Caption: Workflow for this compound synthesis with temperature control points.
Diagram 2: Troubleshooting Decision Tree for Temperature Issues
Caption: Decision tree for troubleshooting temperature-related issues in the synthesis.
Summary of Key Temperature Parameters
| Parameter | Recommended Condition | Rationale |
| Initial Mixing Temperature | 0-10 °C | To control the initial exothermic reaction upon base addition. |
| Reaction Temperature | 20-25 °C (Room Temperature) | To allow the reaction to proceed to completion at a controlled rate. |
| Maximum Temperature | Avoid exceeding 30 °C during addition | To minimize side reactions and impurity formation. |
By understanding the fundamental principles of the Claisen-Schmidt condensation and adhering to these temperature management protocols, researchers can consistently achieve high yields and purity in the synthesis of this compound, a critical step in many advanced scientific endeavors.
preventing byproduct formation in aldol condensation of p-Methoxybenzylideneacetone
Welcome to the technical support center for the synthesis of p-Methoxybenzylideneacetone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Claisen-Schmidt condensation between p-anisaldehyde and acetone. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target compound, 4-(4-methoxyphenyl)but-3-en-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation for the problem and offers actionable solutions.
Q1: My reaction yields a significant amount of a higher molecular weight, yellow-orange solid that is less soluble than my desired product. What is this byproduct and how can I prevent it?
A1: Cause and Mechanism
This common byproduct is almost certainly 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one , the product of a double aldol condensation.
The Claisen-Schmidt condensation between p-anisaldehyde and acetone first forms the desired mono-adduct, this compound.[1][2][3] However, this product still possesses acidic α-hydrogens on the methyl side of the ketone. In the presence of a base, this product can form a new enolate, which then acts as a nucleophile and attacks a second molecule of p-anisaldehyde. This leads to a second condensation reaction.
The key is that acetone is a symmetrical ketone, and both sides can react if conditions permit.[4]
Solutions:
-
Control Stoichiometry: This is the most critical factor. Use a significant excess of acetone relative to p-anisaldehyde (e.g., 5-10 molar equivalents). This statistically favors the reaction of the p-anisaldehyde with an acetone enolate rather than the enolate of the already-formed product.
-
Order of Addition: Add the p-anisaldehyde solution slowly to a pre-mixed solution of acetone and the base catalyst.[5] This ensures that the aldehyde is always in the presence of a large excess of acetone enolate, minimizing the chance for the mono-adduct to react further.
-
Lower Reaction Temperature: Conduct the reaction at or below room temperature (e.g., 20-25°C), potentially using an ice bath to manage any exotherm. Lower temperatures decrease the rate of the second condensation, which typically requires more energy than the first.
Q2: I'm observing a sticky, polymeric residue that complicates purification. What's causing this and how can it be mitigated?
A2: Cause and Mechanism
This issue often points to two potential side reactions: Michael additions or acetone self-condensation .
-
Michael Addition: The desired product, this compound, is an α,β-unsaturated ketone. The enolate of acetone (or the enolate of the product itself) can act as a Michael donor and attack the β-carbon of the product in a conjugate addition.[6][7] This leads to the formation of higher molecular weight adducts and polymers, which are often oily or resinous.
-
Acetone Self-Condensation: If the basic conditions are too harsh or the reaction is heated, acetone can react with itself.[8][9][10] Two molecules of acetone can form diacetone alcohol, which can then dehydrate to mesityl oxide.[10][11] Mesityl oxide can participate in further condensation or Michael addition reactions, leading to a complex mixture of byproducts.
Solutions:
-
Use a Milder Base: Instead of concentrated NaOH or KOH, consider using a milder base like Ba(OH)₂ or a catalytic amount of a stronger base.[12] The goal is to generate the enolate at a controlled rate.
-
Maintain Low Temperature: Running the reaction at a controlled low temperature (0-25°C) significantly disfavors both Michael additions and acetone self-condensation pathways.
-
Control Reaction Time: Do not let the reaction run for an excessively long time. Monitor the consumption of the p-anisaldehyde by Thin Layer Chromatography (TLC). Once the aldehyde is consumed, work up the reaction to prevent the slow formation of byproducts.
Q3: My TLC analysis shows the consumption of p-anisaldehyde, but my yield is low. I'm also isolating acidic and alcoholic byproducts. Why is this happening?
A3: Cause and Mechanism
This is a classic sign of a competing Cannizzaro reaction . This base-induced disproportionation occurs with aldehydes that lack α-hydrogens, such as p-anisaldehyde.[13] If the rate of enolate formation from acetone is too slow, or if the base concentration is too high, two molecules of p-anisaldehyde can react with each other.[5][14][15] One molecule is oxidized to p-methoxybenzoic acid, and the other is reduced to p-methoxybenzyl alcohol.[16]
This side reaction consumes your starting material, directly reducing the theoretical yield of the desired aldol product.
Solutions:
-
Ensure Efficient Mixing: Vigorous stirring is crucial to ensure that the locally added base can immediately find an acetone molecule to deprotonate, rather than accumulating and reacting with the aldehyde.
-
Optimize Base Concentration: Use the minimum effective concentration of the base. Highly concentrated base strongly promotes the Cannizzaro reaction.[16] A 10% aqueous NaOH solution is often sufficient.
-
Pre-formation of Enolate: For very sensitive systems, one could consider a directed aldol approach. This involves pre-forming the enolate of acetone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature before adding the aldehyde.[17] However, for this specific synthesis, this is usually unnecessary and simple stoichiometric and temperature control is sufficient.
Reaction Pathway Overview
The following diagram illustrates the desired reaction pathway to form the mono-adduct (this compound) and the primary competing side reactions that lead to byproduct formation.
Caption: Desired vs. undesired pathways in the Claisen-Schmidt condensation.
Optimized Protocol for Mono-Adduct Synthesis
This protocol is designed to favor the formation of this compound while minimizing the byproducts discussed above.
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Acetone (ACS grade or higher)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Ice Bath
Procedure:
-
Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 15 mL of acetone. This large excess of acetone also serves as the solvent.[18]
-
Catalyst Preparation: In a separate 50 mL beaker, prepare the catalyst solution by dissolving 0.6 g of NaOH in 10 mL of water, then add 10 mL of 95% ethanol.[19] Stir until the NaOH is fully dissolved and the solution is homogenous. Cool this solution to room temperature if it warmed during dissolution.
-
Reaction Initiation: Place the flask containing the aldehyde/acetone mixture in an ice-water bath and begin stirring with a magnetic stir bar.
-
Controlled Addition: Add the NaOH solution dropwise to the stirred aldehyde/acetone mixture over a period of 10-15 minutes. A precipitate of the product should begin to form.[4]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase), checking for the disappearance of the p-anisaldehyde spot.
-
Workup and Isolation: Once the reaction is complete, add 25 mL of ice-cold water to the flask. Break up any large clumps of solid with a spatula.
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the filtrate runs neutral to pH paper.
-
Recrystallization: Recrystallize the crude product from a minimum amount of hot 95% ethanol to yield pale yellow crystals of this compound.[19] Allow the product to air dry completely before determining the yield and characterizing.
Troubleshooting Summary
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| High yield of an insoluble, high-melting point solid. | Double Aldol Condensation: Stoichiometry favors reaction on both sides of acetone. | Increase molar excess of acetone (5-10x). Add aldehyde slowly to the acetone/base mixture. Maintain lower reaction temperature (0-25°C). |
| Oily or sticky product, difficult to crystallize. | Michael Addition / Acetone Self-Condensation: Conditions are too harsh, leading to polymerization or acetone side reactions. | Use a milder base or lower base concentration. Ensure temperature does not exceed 25°C. Monitor reaction by TLC and work up promptly upon completion. |
| Low yield despite full consumption of aldehyde. | Cannizzaro Reaction: Base reacts with the aldehyde before enolate formation is complete. | Improve stirring efficiency. Use a lower concentration of base. Ensure slow, controlled addition of the base catalyst. |
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. byjus.com [byjus.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. homework.study.com [homework.study.com]
- 10. Aldol condensation product of acetone on dehydration class 11 chemistry CBSE [vedantu.com]
- 11. researchgate.net [researchgate.net]
- 12. adichemistry.com [adichemistry.com]
- 13. differencebetween.com [differencebetween.com]
- 14. fiveable.me [fiveable.me]
- 15. quora.com [quora.com]
- 16. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 17. Aldol Addition [organic-chemistry.org]
- 18. magritek.com [magritek.com]
- 19. scribd.com [scribd.com]
Technical Support Center: Workup Procedures for p-Methoxybenzylideneacetone Reactions
Welcome to the technical support center for p-Methoxybenzylideneacetone reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the workup and purification processes for this common Claisen-Schmidt condensation product. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure a high-yield, high-purity synthesis.
Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues that may arise during the workup of your this compound synthesis in a question-and-answer format.
Question 1: I've quenched my reaction, but no precipitate has formed, or the precipitation is very slow. What should I do?
Answer:
This is a common issue that can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:
-
Probable Cause 1: Incomplete Reaction. The reaction may not have gone to completion, leaving a significant amount of the starting materials or the intermediate aldol addition product in solution.
-
Solution 1: If you suspect an incomplete reaction, consider extending the reaction time. If the reaction mixture is at room temperature, gentle heating over a steam bath for 10-15 minutes can often promote the completion of the condensation and subsequent precipitation of the product.[1]
-
Probable Cause 2: Supersaturation. The product may be supersaturated in the reaction mixture.
-
Solution 2: To induce precipitation, try scratching the inside of the flask with a glass rod at the meniscus of the solution. This creates a rough surface that can initiate crystal formation. Seeding the solution with a small crystal of pure this compound from a previous successful batch can also be very effective.
-
Probable Cause 3: Insufficient Water. In many procedures, the product is precipitated by the addition of water to the reaction mixture.[2][3] If an insufficient amount of water has been added, the product may remain in solution.
-
Solution 3: Gradually add more cold water to the reaction mixture while stirring vigorously. This will decrease the solubility of the organic product and should induce precipitation.
-
Probable Cause 4: Incorrect pH. The pH of the solution can influence the solubility of the product and any side products.
-
Solution 4: Check the pH of the reaction mixture. For a base-catalyzed Claisen-Schmidt condensation, the solution will be basic. Neutralizing the excess base with a dilute acid (e.g., dilute HCl or acetic acid) can sometimes facilitate precipitation.[1] However, be cautious not to make the solution too acidic, as this could potentially lead to unwanted side reactions.
Question 2: An emulsion has formed during the liquid-liquid extraction. How can I break it?
Answer:
Emulsion formation is a frequent challenge in workups, especially when dealing with basic aqueous layers and organic solvents.[4] Here are several techniques to resolve an emulsion:
-
Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.[5]
-
Solution 2: Gentle Swirling. Instead of vigorous shaking, gently swirl or rock the separatory funnel. This can sometimes be sufficient to allow the layers to separate.
-
Solution 3: Patience. Allow the separatory funnel to stand undisturbed for a period. Gravity can often resolve the emulsion over time.
-
Solution 4: Filtration. In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets that form the emulsion.
-
Solution 5: Add a Different Solvent. Adding a small amount of a different organic solvent, such as diethyl ether or chloroform, can sometimes alter the properties of the organic layer sufficiently to break the emulsion.[5]
Question 3: My final product is an oil and won't crystallize, or the recrystallization yield is very low. What are my options?
Answer:
Oiling out during recrystallization or obtaining a low yield can be frustrating. Here’s how to address this:
-
Probable Cause 1: Impurities. The presence of impurities can inhibit crystallization by disrupting the crystal lattice formation. Unreacted p-anisaldehyde or the aldol addition intermediate are common culprits.
-
Solution 1:
-
Purification before recrystallization: If your crude product is an oil, consider purifying it by column chromatography before attempting recrystallization.
-
Washing the crude product: Before recrystallization, thoroughly wash the crude product with a solvent in which the impurities are soluble but the desired product is not. For this compound, washing with cold ethanol or a mixture of ethanol and water can be effective.[1]
-
-
Probable Cause 2: Inappropriate Recrystallization Solvent. The chosen solvent may be too good a solvent for your product, even at low temperatures, or it may not provide a sufficient solubility differential between hot and cold conditions.[6]
-
Solution 2:
-
Solvent Screening: Experiment with different recrystallization solvents. While ethanol is commonly used for this compound, other options include isopropanol, methanol/water, or acetone/water mixtures.[2][7]
-
Solvent/Anti-solvent System: Dissolve the crude product in a minimum amount of a good solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which the product is poorly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[8] For this compound, a good solvent could be ethanol or acetone, with water as the anti-solvent.
-
-
Probable Cause 3: Cooling Too Quickly. Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Solution 3: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[9]
Question 4: After the workup, my yield is significantly lower than expected. Where could my product have gone?
Answer:
Product loss can occur at multiple stages of the workup. Here are some common areas to investigate:
-
Possibility 1: Product is in the Aqueous Layer. If the product has some water solubility, a portion of it may have been lost in the aqueous washes.[10]
-
Troubleshooting Step: Extract the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. Use a TLC to check the aqueous layer for your product.
-
Possibility 2: Incomplete Precipitation/Crystallization. As discussed in Question 1 and 3, if the product did not fully precipitate or crystallize from the solution, the yield will be low.
-
Troubleshooting Step: Re-examine your precipitation and recrystallization procedures. Check the filtrate (the mother liquor) by TLC to see if a significant amount of product remains in solution. If so, you may be able to recover more product by concentrating the filtrate and attempting a second crystallization.
-
Possibility 3: Loss During Transfers and Filtration. Mechanical losses can add up, especially on a small scale.
-
Troubleshooting Step: Ensure you are quantitatively transferring your material between flasks. Rinse glassware that contained your product with a small amount of the solvent you are using to ensure all the product is carried through to the next step.
Frequently Asked Questions (FAQs)
Q: What is the purpose of each step in a typical workup for a this compound synthesis?
A: A standard workup involves several key steps, each with a specific purpose:
| Step | Purpose |
| Quenching | To stop the reaction, typically by neutralizing the catalyst. For a base-catalyzed reaction, this can be done by adding water or a dilute acid. |
| Precipitation | To isolate the crude product from the reaction mixture. This is often achieved by adding water to decrease the solubility of the organic product.[3] |
| Vacuum Filtration | To separate the solid crude product from the liquid reaction mixture. |
| Washing the Crude Product | To remove residual reactants, catalyst, and soluble impurities. A common wash is with cold water or a cold ethanol/water mixture.[1][11] |
| Recrystallization | To purify the crude solid product. This involves dissolving the solid in a hot solvent and allowing it to slowly cool, forming pure crystals while impurities remain in the solution.[6] |
| Drying | To remove any residual solvent from the purified product. This is typically done in a desiccator or a vacuum oven. |
Q: Why is a base, such as sodium hydroxide or potassium hydroxide, used in the synthesis of this compound?
A: The synthesis of this compound is a Claisen-Schmidt condensation, which is a type of aldol condensation.[12][13] A base is required to deprotonate the α-carbon of acetone, forming a resonance-stabilized enolate.[14] This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of p-anisaldehyde, leading to the formation of a new carbon-carbon bond.[15]
Q: What are the potential side products in this reaction?
A: The primary side product is the mono-addition product, 4-(4-methoxyphenyl)-4-hydroxybutan-2-one (the aldol addition product), which may not have undergone dehydration to form the final conjugated enone.[15] If the reaction is not allowed to proceed to completion, or if the conditions are not optimal for dehydration, this intermediate may be isolated. Another possibility, though less common under controlled conditions, is the self-condensation of acetone.
Experimental Protocol: Standard Workup for this compound
This protocol outlines a typical workup procedure following the base-catalyzed condensation of p-anisaldehyde and acetone.
-
Quenching and Precipitation:
-
Once the reaction is complete (as determined by TLC), slowly add the reaction mixture to a beaker of cold water with vigorous stirring. The volume of water should be sufficient to cause the product to precipitate out of solution (typically 5-10 times the volume of the reaction mixture).[2]
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with several portions of cold water to remove any remaining base and other water-soluble impurities.
-
Press the solid as dry as possible on the filter paper.
-
-
Recrystallization for Purification:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent, such as 95% ethanol.[2]
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-20 minutes to maximize crystal yield.
-
-
Isolation of Pure Product:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Dry the crystals thoroughly. This can be done by air drying on the filter, followed by placing them in a desiccator under vacuum.
-
Visualizing the Workflow and Troubleshooting
Diagram 1: Standard Workup Workflow for this compound
References
- 1. amherst.edu [amherst.edu]
- 2. magritek.com [magritek.com]
- 3. azom.com [azom.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. How To [chem.rochester.edu]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. Aldol condensation - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. adichemistry.com [adichemistry.com]
Technical Support Center: p-Methoxybenzylideneacetone
A comprehensive guide to the stability, storage, and troubleshooting of p-Methoxybenzylideneacetone for researchers, scientists, and drug development professionals.
Prepared by a Senior Application Scientist, this guide provides in-depth technical support for users of this compound, a key intermediate in various research and development applications. Adherence to the storage and handling protocols outlined herein is critical for ensuring the compound's integrity and obtaining reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A: For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C is recommended.[2] Avoid repeated freeze-thaw cycles if stored in a freezer.
Q2: Is this compound sensitive to light?
A: Yes, as a dienone and a chalcone derivative, it is susceptible to photodegradation.[3][4][5] Exposure to UV or ambient light can lead to isomerization and other photochemical reactions, resulting in a loss of purity and potential formation of unwanted byproducts. Always handle the compound in a well-lit area but avoid direct sunlight, and store it in amber vials or light-proof containers.
Q3: What solvents are suitable for dissolving this compound?
A: this compound is generally soluble in organic solvents such as acetone, acetonitrile, and methanol.[6] Its solubility in aqueous solutions is limited. When preparing stock solutions, ensure the solvent is of high purity and dry, as residual water can promote hydrolysis over time.
Q4: I've noticed a color change in my solid sample over time. What could be the cause?
A: A color change, typically to a more yellowish or brownish hue, can indicate degradation. This is often due to slow oxidation or exposure to light. It is crucial to assess the purity of the material before use if any change in physical appearance is observed.
Q5: Can I store solutions of this compound?
A: While solid this compound is relatively stable under proper storage conditions, solutions are more prone to degradation. If you need to store solutions, use a high-purity, dry solvent, store at low temperatures (2-8°C or frozen), and protect from light. It is best practice to prepare solutions fresh for each experiment.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the handling and use of this compound, providing insights into their causes and practical solutions.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Degradation of the compound.
-
Explanation: The stability of this compound can be compromised by improper storage or handling, leading to the presence of impurities that can interfere with your experiment.
-
Solution:
-
Verify Purity: Before use, especially if the compound has been stored for an extended period, verify its purity using a suitable analytical method like HPLC.
-
Proper Handling: Always handle the solid compound in a controlled environment, minimizing its exposure to light and atmospheric moisture.
-
Fresh Solutions: Prepare solutions immediately before use. If a stock solution must be used, validate its stability over the intended period of use.
-
-
-
Possible Cause 2: Photodegradation during the experiment.
-
Explanation: If your experimental setup involves exposure to light, particularly UV light, the compound may be degrading in situ.[3][4][5]
-
Solution:
-
Minimize Light Exposure: Use amber-colored reaction vessels or cover your setup with aluminum foil.
-
Control Light Source: If light is a necessary component of your experiment, use a calibrated source and control the exposure time and intensity consistently across all experiments.
-
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Possible Cause 1: Hydrolysis.
-
Explanation: The α,β-unsaturated ketone structure is susceptible to hydrolysis, especially under alkaline conditions, which can lead to a retro-aldol condensation reaction.[7] This would cleave the molecule into p-anisaldehyde and acetone. Acidic conditions can also promote hydrolysis, although potentially at a slower rate.
-
Solution:
-
pH Control: Maintain a neutral or slightly acidic pH in your experimental medium if possible. Avoid strongly basic conditions unless they are a required part of your reaction.
-
Anhydrous Solvents: Use dry solvents to minimize the presence of water that can participate in hydrolysis.
-
-
-
Possible Cause 2: Oxidation.
-
Explanation: The dienone moiety and the methoxy-activated aromatic ring can be susceptible to oxidation from atmospheric oxygen or oxidizing reagents. This can lead to various degradation products, including potential cleavage of the double bonds or Baeyer-Villiger oxidation of the ketone.[1][3][8]
-
Solution:
-
Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Avoid Incompatible Reagents: Be mindful of other reagents in your reaction mixture that could act as oxidizing agents.
-
-
Stability Profile and Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for designing robust experiments and interpreting results.
| Stress Condition | Potential Degradation Pathway | Primary Degradation Products |
| Photolytic (UV/Light) | Photoisomerization (trans-cis), Cycloadditions, other photochemical rearrangements.[5][9][10] | Geometric isomers, cyclobutane dimers, and other complex photoproducts. |
| Acidic Hydrolysis | Reversible hydration of the double bonds, potential for slower retro-aldol reaction.[11][12] | p-Anisaldehyde, Acetone. |
| Alkaline Hydrolysis | Retro-aldol condensation.[7] | p-Anisaldehyde, Acetone. |
| Oxidative | Baeyer-Villiger oxidation of the ketone, oxidative cleavage of the dienone system.[1][3][8] | Corresponding ester (from Baeyer-Villiger), p-anisic acid, and smaller carbonyl compounds (from cleavage). |
| Thermal | Generally stable at moderate temperatures, but prolonged exposure to high heat can accelerate other degradation pathways. | Dependent on other present factors (e.g., moisture, oxygen). |
Diagram of Potential Degradation Pathways:
Caption: Potential degradation pathways of this compound.
Experimental Protocols: Forced Degradation Studies
To identify potential degradation products and validate a stability-indicating analytical method, forced degradation studies are essential.[13][14][15][16] The following protocols provide a general framework.
Objective: To generate potential degradation products of this compound under various stress conditions for the development of a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 2 hours.
-
At various time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a calibrated light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples by HPLC at selected time intervals.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Also, place a solution of the compound in a sealed vial in an oven at 70°C for 48 hours.
-
At various time points, prepare solutions of the solid sample or dilute the stored solution for HPLC analysis.
-
Diagram of Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. studylib.net [studylib.net]
- 6. mdpi.com [mdpi.com]
- 7. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]
- 8. orgosolver.com [orgosolver.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. acdlabs.com [acdlabs.com]
- 14. longdom.org [longdom.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to NMR Validation of p-Methoxybenzylideneacetone
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the successful synthesis of a target compound is not the final step, but rather the beginning of a rigorous validation process. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral data for the validation of p-Methoxybenzylideneacetone, an α,β-unsaturated ketone. As experienced chemists know, simply obtaining a product that looks right is insufficient; empirical data is required to confirm its identity and purity. This guide will delve into the nuances of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this compound, compare its spectral features with potential side products, and provide detailed experimental protocols.
The Foundational Role of NMR in a Synthesis Workflow
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules.[1] For professionals in materials science and drug development, a comprehensive understanding of ¹H and ¹³C NMR is paramount for characterizing α,β-unsaturated ketones, which are prevalent motifs in numerous biologically active compounds and synthetic intermediates.[1] The Claisen-Schmidt condensation, a classic carbon-carbon bond-forming reaction, is commonly employed for the synthesis of chalcones and related α,β-unsaturated ketones like this compound.[2][3] This reaction involves the condensation of an aldehyde or ketone with an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[3]
However, like any chemical transformation, the Claisen-Schmidt condensation is not without potential complications. Side reactions can lead to a mixture of products, making purification and accurate characterization essential. Common impurities can arise from self-condensation of the ketone starting material, the Cannizzaro reaction of the aldehyde, or Michael addition of an enolate to the α,β-unsaturated ketone product.[2] Therefore, meticulous validation of the final product is a critical step to ensure the integrity of subsequent research and development.
Interpreting the Spectral Signature of this compound
The structure of (E)-4-(4-methoxyphenyl)but-3-en-2-one (this compound) gives rise to a distinct set of signals in its ¹H and ¹³C NMR spectra. The conjugation of the carbon-carbon double bond with the carbonyl group significantly influences the electronic environment of the molecule, resulting in characteristic chemical shifts and coupling constants.[1]
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the vinylic protons, the methoxy protons, and the methyl protons of the acetyl group.
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): The protons on the benzene ring will appear as two distinct doublets in the aromatic region (typically δ 6.8-7.6 ppm). The protons ortho to the methoxy group (H-3', H-5') will be more shielded and appear upfield compared to the protons meta to the methoxy group (H-2', H-6').
-
Vinylic Protons (H-α and H-β): The electron-withdrawing effect of the carbonyl group deshields the β-proton (H-β), causing it to resonate at a downfield chemical shift compared to the α-proton (H-α).[1] The coupling constant (J) between these two protons is indicative of the double bond's stereochemistry. For the trans isomer, a larger coupling constant (typically 15-18 Hz) is expected.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically around δ 3.8 ppm.
-
Acetyl Protons (-COCH₃): The three protons of the methyl group adjacent to the carbonyl will also appear as a sharp singlet, generally in the region of δ 2.3-2.4 ppm.
¹³C NMR Spectral Analysis
The carbon NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.
-
Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 190-220 ppm.[4]
-
Vinylic Carbons (C-α and C-β): Similar to the protons, the β-carbon (C-β) is deshielded due to conjugation with the carbonyl group, while the α-carbon (C-α) is more shielded.[1][4]
-
Aromatic Carbons: The aromatic region will show four distinct signals for the six carbons of the benzene ring due to symmetry. The carbon attached to the methoxy group (C-4') will be the most shielded among the quaternary carbons, while the carbon attached to the vinylic group (C-1') will also be identifiable.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak, typically around δ 55 ppm.
-
Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group will be found in the upfield region of the spectrum.
Below is a diagram illustrating the structure of this compound with the numbering scheme used for NMR assignments.
Caption: Structure of this compound with atom numbering for NMR assignments.
Comparative Analysis: Distinguishing Product from Impurities
A crucial aspect of reaction validation is the ability to differentiate the desired product from potential impurities. The following table summarizes the key distinguishing NMR spectral features of this compound and common reaction components.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (Product) | ~7.5 (d, H-β), ~6.6 (d, H-α), ~7.5 & ~6.9 (d, Ar-H), ~3.8 (s, -OCH₃), ~2.4 (s, -COCH₃) | ~197 (C=O), ~144 (C-β), ~124 (C-α), ~161 (C-O), ~130 & ~114 (Ar-C), ~55 (-OCH₃), ~27 (-COCH₃) |
| p-Anisaldehyde (Starting Material) | ~9.9 (s, -CHO), ~7.8 & ~7.0 (d, Ar-H), ~3.9 (s, -OCH₃) | ~191 (C=O), ~164 (C-O), ~132 & ~114 (Ar-C), ~56 (-OCH₃) |
| Acetone (Starting Material) | ~2.1 (s) | ~206 (C=O), ~30 (-CH₃) |
| Dibenzylideneacetone (Potential Side Product) | ~7.7 (d, H-β), ~7.0 (d, H-α), ~7.4-7.6 (m, Ar-H) | ~189 (C=O), ~142 (C-β), ~125 (C-α), Aromatic signals |
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality NMR spectra, proper sample preparation is essential. A homogeneous solution free of particulate matter is critical for good spectral resolution.[5]
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the crude or purified reaction product for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[6]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[6] The use of deuterated solvents is crucial as they provide a lock signal for the spectrometer and do not produce large solvent peaks in the ¹H NMR spectrum.[5][7]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[5][6] Gently swirl or sonicate the vial to ensure complete dissolution.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7] This step is vital to remove any suspended particles that can degrade the magnetic field homogeneity and lead to poor spectral resolution.[7]
-
Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube. The optimal sample height in a standard 5 mm tube is 4-5 cm.[5]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.[1]
The following diagram outlines the workflow for preparing an NMR sample for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
A Senior Application Scientist's Guide to the Characterization of p-Methoxybenzylideneacetone Derivatives by LC-MS
This guide provides an in-depth technical comparison and experimental insights into the liquid chromatography-mass spectrometry (LC-MS) characterization of p-methoxybenzylideneacetone and its derivatives. As valuable precursors in the synthesis of various biologically active compounds, including flavonoids and other heterocyclic structures, robust analytical methodologies for their characterization are paramount in drug discovery and development.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish and optimize LC-MS workflows for this important class of molecules.
The Critical Role of LC-MS in the Analysis of Chalcone Derivatives
Chalcones, with their characteristic 1,3-diaryl-2-propen-1-one backbone, represent a class of compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The precise substitution pattern on the aromatic rings significantly influences their biological function. Consequently, the ability to accurately separate and identify these derivatives is crucial. LC-MS has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity for the analysis of these compounds in complex matrices.
This guide will delve into the nuances of method development for this compound derivatives, providing a comparative analysis of chromatographic conditions and a detailed exploration of their mass spectrometric fragmentation patterns.
Experimental Design: From Sample to Signal
A well-designed experiment is the foundation of reliable and reproducible LC-MS data. This section outlines the key considerations for the analysis of this compound derivatives.
Sample Preparation: Ensuring Analytical Integrity
The journey from a crude reaction mixture or biological matrix to a clean sample ready for injection is a critical step that can significantly impact data quality.
Step-by-Step Sample Preparation Protocol:
-
Solubilization: Dissolve the synthesized or extracted chalcone derivative in a suitable organic solvent. Methanol or acetonitrile are common choices due to their compatibility with reversed-phase chromatography.
-
Dilution: Dilute the stock solution to a working concentration, typically in the low µg/mL to high ng/mL range, depending on the sensitivity of the mass spectrometer. The final dilution should ideally be made in the initial mobile phase composition to ensure good peak shape.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Consideration for Biological Matrices: For samples extracted from biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is often necessary to remove interfering components such as proteins, lipids, and salts, which can cause ion suppression.[5][6]
Workflow for LC-MS Analysis of this compound Derivatives
The following diagram illustrates a typical workflow for the characterization of this compound derivatives.
Caption: A generalized workflow for the LC-MS analysis of chalcone derivatives.
Comparative Guide to Liquid Chromatography Methodologies
The separation of closely related this compound derivatives, including potential cis/trans isomers, hinges on the selection of the appropriate chromatographic conditions.[7][8] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.
| Parameter | Alternative 1 | Alternative 2 | Rationale and Expert Insights |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm) | A C18 column provides excellent hydrophobic retention for the nonpolar chalcone backbone. A Phenyl-Hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings, which can be beneficial for separating isomers or closely related derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water | Formic acid is a common mobile phase additive that aids in the protonation of analytes for positive ion mode ESI. Ammonium formate can provide a more stable spray in some instances and can be used for both positive and negative ion modes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol | Acetonitrile generally has a lower viscosity and higher elution strength than methanol, often resulting in sharper peaks and lower backpressure. However, methanol can offer different selectivity for some compounds. |
| Gradient | 5-95% B in 10 min | 30-100% B in 15 min | A broad gradient is suitable for screening and analyzing samples with a wide range of polarities. A shallower gradient can be employed to improve the resolution of closely eluting compounds. |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | A flow rate of 0.3-0.4 mL/min is typical for a 2.1 mm ID column and is compatible with standard ESI sources. |
| Column Temp. | 30 °C | 40 °C | Elevated column temperatures can improve peak shape and reduce viscosity, but may not be suitable for thermally labile compounds. |
Unraveling Molecular Structure: Mass Spectrometric Characterization
Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound derivatives. Positive ion mode is generally preferred due to the proton affinity of the carbonyl group.
Fragmentation Patterns of this compound Derivatives
Collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺) of this compound derivatives typically results in a series of characteristic neutral losses and product ions. The fragmentation pathways are dictated by the core chalcone structure and the nature and position of the substituents.
Common fragmentation pathways for methoxylated chalcones include:
-
Loss of a methyl radical (•CH₃): A characteristic fragmentation for methoxy-substituted compounds.[9]
-
Loss of carbon monoxide (CO): Arising from the carbonyl group.
-
Cleavage of the propenone chain: This can lead to fragment ions corresponding to the A and B rings.[10]
-
Loss of water (H₂O): Particularly for derivatives with hydroxyl substituents.
The following diagram illustrates a proposed fragmentation pathway for a representative this compound derivative.
Caption: A simplified representation of common fragmentation pathways for methoxylated chalcones.
Comparative Analysis of this compound Derivatives
The following table presents hypothetical yet representative LC-MS data for a series of this compound derivatives, illustrating the impact of substitution on their chromatographic and mass spectrometric behavior.
| Derivative | R¹ | R² | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1 | H | H | 5.2 | 177.09 | 162, 149, 134, 103 |
| 2 | OCH₃ | H | 5.0 | 207.10 | 192, 179, 164, 133 |
| 3 | H | OH | 4.8 | 193.08 | 175, 165, 147, 121 |
| 4 | Cl | H | 5.5 | 211.05 | 196, 183, 168, 137 |
Expert Insights & Troubleshooting
Challenge 1: Isomeric Separation
This compound and its derivatives can exist as cis (Z) and trans (E) isomers.[11] The trans isomer is generally more stable and abundant. However, photoisomerization can lead to the formation of the cis isomer.
-
Insight: The two isomers often exhibit different retention times in RP-HPLC, with the more polar cis isomer typically eluting earlier.[7]
-
Troubleshooting:
-
Optimize the mobile phase gradient to enhance the separation of the isomers.
-
Consider a phenyl-based stationary phase to leverage π-π interactions for improved resolution.
-
Protect samples from light to prevent photoisomerization.
-
Challenge 2: Ion Suppression
Ion suppression is a common phenomenon in LC-MS where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to reduced sensitivity and inaccurate quantification.[12][13]
-
Insight: This is particularly problematic when analyzing samples from complex matrices such as biological fluids or crude reaction mixtures.
-
Troubleshooting:
-
Implement a robust sample preparation protocol (e.g., SPE) to remove interfering substances.[14]
-
Optimize the chromatographic separation to ensure the analyte elutes in a region free from major matrix components.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
Conclusion
The successful characterization of this compound derivatives by LC-MS is a multi-faceted process that requires careful consideration of sample preparation, chromatographic separation, and mass spectrometric analysis. By understanding the principles outlined in this guide and leveraging the provided experimental insights, researchers can develop robust and reliable methods for the accurate identification and quantification of this important class of compounds.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. providiongroup.com [providiongroup.com]
- 7. benchchem.com [benchchem.com]
- 8. SEPARATION OF CHALCONES ISOMERS IN HPLC SYSTEMS [jstage.jst.go.jp]
- 9. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to p-Methoxybenzylideneacetone and its Analogs: Structure, Synthesis, and Biological Activity
This guide provides an in-depth comparative analysis of p-Methoxybenzylideneacetone, a prominent member of the chalcone family, against other substituted benzaldehyde derivatives. We will explore the nuances of their synthesis, delve into the structure-activity relationships that govern their biological potency, and provide robust experimental data and protocols for researchers, scientists, and professionals in drug development. Our focus is on elucidating how subtle changes in chemical structure can lead to significant differences in biological outcomes, particularly in anticancer and antioxidant applications.
Introduction: The Chalcone Scaffold
Chalcones are a class of open-chain flavonoids distinguished by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif, chemically known as 1,3-diaryl-2-propen-1-one, is a crucial precursor in the biosynthesis of all flavonoids in plants.[1][2] The versatility of the chalcone scaffold lies in its ease of synthesis and the potential to introduce a wide variety of substituents on both aromatic rings. This has made chalcones an exceptionally attractive framework for medicinal chemists to develop novel therapeutic agents and conduct structure-activity relationship (SAR) studies.[1][3]
This compound (also known as 4-methoxybenzalacetone or anisylidene acetone) is a classic example of a chalcone, derived from p-anisaldehyde (4-methoxybenzaldehyde) and acetone.[4][5] The methoxy group (-OCH₃) is a key feature, significantly influencing the compound's electronic properties and biological activity.[6] This guide will compare this compound with other benzaldehyde derivatives where the methoxy group's position is varied, or it is replaced by other functional groups such as hydroxyls, halogens, or additional methoxy groups.
Synthesis of Benzaldehyde Derivatives: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between a substituted benzaldehyde and an acetophenone or another ketone.[1][7][8] This reaction is highly versatile and provides a straightforward route to a vast library of chalcone analogs.[1]
Mechanism of Action
The reaction proceeds through a well-established mechanism involving three primary steps:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetone) to form a resonance-stabilized enolate ion.[7]
-
Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., p-anisaldehyde). This forms an aldol adduct.[7]
-
Dehydration: The resulting β-hydroxy ketone (aldol adduct) readily undergoes base-catalyzed dehydration to yield the more thermodynamically stable α,β-unsaturated ketone, the chalcone, which is an extended conjugated system.[7]
General Experimental Protocol for Chalcone Synthesis
This protocol describes a standard and widely adopted method for synthesizing this compound and its derivatives.
Materials:
-
Substituted Benzaldehyde (1.0 eq) (e.g., p-anisaldehyde)
-
Acetophenone or Acetone (1.0 eq or excess)
-
Ethanol (or Methanol) as solvent
-
Sodium Hydroxide (NaOH), 10-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted benzaldehyde and the ketone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[7][9]
-
Base Addition: Cool the flask in an ice bath. Slowly add the aqueous NaOH solution dropwise to the stirred mixture, maintaining the temperature below 25°C.[7]
-
Reaction Progression: Continue stirring the reaction mixture. The reaction time can range from 2 to 48 hours, depending on the reactivity of the substrates.[1][7] The formation of a precipitate often indicates product formation. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[10]
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral. This will precipitate the chalcone product.[7][10]
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic impurities.[7] The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol.[4]
Synthesis and Purification Workflow
Caption: Logical workflow for chalcone synthesis via Claisen-Schmidt condensation.
Comparative Analysis of Biological Activity
The biological profile of a chalcone is profoundly influenced by the nature and position of substituents on its aromatic rings. Here, we compare this compound with other derivatives, focusing on anticancer and antioxidant activities.
Anticancer Activity
Chalcones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization.[11][12] The methoxy group is a critical determinant of this activity.
Mechanism of Action: Apoptosis Induction Many methoxy-substituted chalcones induce apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial stress, release of cytochrome c, and subsequent activation of caspase enzymes (caspase-9 and caspase-3/7), ultimately leading to cell death.[12][13]
Caption: Methoxy-chalcones can induce apoptosis via the ROS-mediated mitochondrial pathway.
Comparative Experimental Data: The number and position of methoxy groups are critical for cytotoxicity. Studies show that chalcones with multiple methoxy groups, particularly a 3,4,5-trimethoxy pattern on one of the rings, often exhibit potent antitubulin activity, mimicking known tubulin inhibitors like combretastatin A-4.[11][13]
| Compound/Derivative | Substituent Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| p-Anisaldehyde Chalcone | 4-methoxy | MCF-7 (Breast) | 15.0 (at 24h) | [11] |
| p-Anisaldehyde Chalcone | 4-methoxy | T47D (Breast) | 17.5 (at 24h) | [11] |
| Derivative 1 | 3,5-dimethoxy | HeLa (Cervical) | Varies | [14] |
| Derivative 1 | 3,5-dimethoxy | HCT15 (Colon) | Varies | [14] |
| Derivative 2 | 3,4,5-trimethoxy | HeLa (Cervical) | 0.019 | [14] |
| Derivative 2 | 3,4,5-trimethoxy | HCT15 (Colon) | 0.020 | [14] |
| Derivative 2 | 3,4,5-trimethoxy | A549 (Lung) | 0.022 | [14] |
Analysis: As the data illustrates, increasing the number of methoxy groups on the benzaldehyde ring can dramatically increase anticancer potency. A single methoxy group at the para-position, as in the title compound, confers moderate activity.[11] However, the introduction of a 3,4,5-trimethoxy substitution pattern leads to a significant increase in cytotoxicity, with IC₅₀ values in the nanomolar range.[14] This is attributed to the structural similarity of the trimethoxyphenyl ring to the A-ring of combretastatin, allowing it to bind effectively to the colchicine binding site on tubulin and disrupt microtubule dynamics.[11] The presence of electron-donating methoxy groups is a key factor in this enhanced bioactivity.[11]
Antioxidant Activity
The antioxidant activity of chalcones is largely attributed to their ability to scavenge free radicals, a property highly dependent on the presence of hydroxyl (-OH) groups.[9][15] The α,β-unsaturated ketone moiety also contributes to this activity.
Mechanism of Action: Free Radical Scavenging Phenolic compounds (containing hydroxyl groups) can donate a hydrogen atom to a free radical (like DPPH•), neutralizing it and forming a stable phenoxy radical. The stability of this resulting radical determines the antioxidant efficacy.
Experimental Protocol: DPPH Radical Scavenging Assay This assay is a standard method for evaluating the antioxidant capacity of chemical compounds.
-
Preparation: Prepare a stock solution of the test compound (e.g., chalcone derivative) in methanol. Also, prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: In a 96-well plate or cuvette, add a specific volume of the DPPH solution to various concentrations of the test compound solution. Include a control containing only the DPPH solution and methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer. The reduction in absorbance indicates the scavenging of the DPPH radical.[16]
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Comparative Experimental Data: The presence and position of hydroxyl groups are more critical for antioxidant activity than methoxy groups. While methoxy groups can contribute, hydroxyl groups are more effective hydrogen donors.
| Compound/Derivative | Substituent Pattern | Antioxidant Activity (DPPH Assay) IC₅₀ (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Ascorbic Acid (Standard) | - | 2.17 |[17] | | Chalcone 1 | 4-hydroxy | 8.22 |[17] | | This compound Analog (Chalcone 2) | 4-methoxy | 6.89 |[17] | | Chalcone 3 | 3,4-dimethoxy | 3.39 |[17] |
Analysis: The data shows a clear structure-activity relationship. The 4-hydroxy derivative (Chalcone 1) shows good antioxidant activity, but it is less potent than the 4-methoxy analog (Chalcone 2).[17] This suggests that while the hydroxyl group is important, the electronic effects of the methoxy group also play a significant role in stabilizing the radical. Interestingly, the 3,4-dimethoxy derivative (Chalcone 3) exhibits the strongest antioxidant activity among the tested chalcones, approaching the potency of the standard, ascorbic acid.[17] This highlights that the overall electronic profile conferred by multiple electron-donating groups is crucial for enhancing radical scavenging capabilities.
Structure-Activity Relationship (SAR) Summary
The biological performance of benzaldehyde-derived chalcones is a direct function of their substitution patterns.
Caption: Structure-Activity Relationship (SAR) summary for chalcone derivatives.
-
For Anticancer Activity: The number and position of methoxy groups on the benzaldehyde-derived ring (Ring B) are paramount. A 3,4,5-trimethoxy pattern is often optimal for potent cytotoxicity and antitubulin effects.[13][14]
-
For Antioxidant Activity: The presence of hydroxyl groups is the most significant factor due to their hydrogen-donating ability. Methoxy groups also contribute by modulating the electronic properties of the molecule.[9][17]
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens or nitro groups can enhance the electrophilicity of the α,β-unsaturated system, which can be beneficial for certain activities like antimicrobial effects by increasing reactivity towards biological nucleophiles.[18]
Conclusion and Future Perspectives
This compound serves as a valuable and foundational scaffold in the vast family of chalcones. While it demonstrates moderate biological activity, its true potential is realized through strategic chemical modification. This guide demonstrates that the introduction of additional methoxy groups, particularly in a 3,4,5-trimethoxy arrangement on the benzaldehyde ring, can amplify anticancer potency by orders of magnitude. Conversely, for developing potent antioxidants, the incorporation of hydroxyl groups is a more effective strategy.
The straightforward and robust Claisen-Schmidt condensation allows for the facile synthesis of a diverse library of these derivatives, enabling researchers to fine-tune molecular properties to achieve desired biological outcomes. The insights and experimental data presented here provide a solid foundation for the rational design of next-generation chalcone-based therapeutics, underscoring the power of targeted structural modification in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. azom.com [azom.com]
- 5. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]
- 12. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. Synthesis and characterization of substituted chalcones | Poster Board #877 - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to Chalcone Synthesis: p-Anisaldehyde vs. 4-Chlorobenzaldehyde
In the landscape of medicinal chemistry and materials science, chalcones represent a privileged scaffold, serving as crucial intermediates in the synthesis of a diverse array of heterocyclic compounds with significant biological activities.[1][2] The Claisen-Schmidt condensation, a cornerstone of synthetic organic chemistry, remains the most prevalent method for their preparation, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[3][4] The choice of the aromatic aldehyde is a critical determinant of the reaction's efficiency and the resulting chalcone's properties.
This guide provides an in-depth, objective comparison of two commonly employed substituted benzaldehydes in chalcone synthesis: p-anisaldehyde (p-methoxybenzaldehyde) and 4-chlorobenzaldehyde. We will explore the mechanistic nuances dictated by their electronic differences, present comparative experimental data, and provide detailed protocols for their use. This analysis aims to equip researchers, scientists, and drug development professionals with the practical insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Role of Electronics: A Mechanistic Overview
The Claisen-Schmidt condensation proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[4][5] The electronic nature of the substituent on the benzaldehyde ring significantly influences the electrophilicity of this carbonyl carbon, thereby impacting the reaction rate and overall yield.
-
p-Anisaldehyde (Electron-Donating Group): The methoxy group (-OCH₃) at the para position is a potent electron-donating group due to its resonance effect. This donation of electron density to the aromatic ring deactivates the carbonyl group, making it less electrophilic. Consequently, the nucleophilic attack by the enolate is slower.
-
4-Chlorobenzaldehyde (Electron-Withdrawing Group): Conversely, the chlorine atom at the para position is an electron-withdrawing group through its inductive effect. This withdrawal of electron density from the aromatic ring increases the partial positive charge on the carbonyl carbon, rendering it more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to a faster reaction rate.
This fundamental electronic difference forms the basis for the observable variations in reaction times and yields when employing these two aldehydes in chalcone synthesis.
Comparative Experimental Data
The following table summarizes typical experimental outcomes for the synthesis of chalcones using p-anisaldehyde and 4-chlorobenzaldehyde with acetophenone under comparable reaction conditions.
| Aldehyde | Product | Typical Yield (%) | Typical Reaction Time | Reference |
| p-Anisaldehyde | 4-Methoxychalcone | 70-90% | 8-12 hours | [6] |
| 4-Chlorobenzaldehyde | 4-Chlorochalcone | 85-95% | 4-6 hours | [7][8] |
As the data suggests, the synthesis utilizing 4-chlorobenzaldehyde generally proceeds faster and often results in higher yields compared to the reaction with p-anisaldehyde, a direct consequence of the electronic effects discussed previously.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 4-methoxychalcone and 4-chlorochalcone. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of 4-Methoxychalcone from p-Anisaldehyde
This protocol details the Claisen-Schmidt condensation of acetophenone with p-anisaldehyde.[9]
Materials:
-
Acetophenone
-
p-Anisaldehyde (p-methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve acetophenone (1.20 g, 10 mmol) and p-anisaldehyde (1.36 g, 10 mmol) in 20 mL of 95% ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 10% aqueous solution of NaOH. Slowly add 5 mL of this solution dropwise to the stirred ethanolic solution of the reactants.
-
A color change and the formation of a precipitate are typically observed. Continue stirring the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (4:1) eluent system.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 4-methoxychalcone as a crystalline solid.[10][11]
-
Dry the purified product and determine its melting point and characterize by FTIR and NMR spectroscopy.[1][12][13]
Protocol 2: Synthesis of 4-Chlorochalcone from 4-Chlorobenzaldehyde
This protocol outlines the synthesis of 4-chlorochalcone via the Claisen-Schmidt condensation.[7]
Materials:
-
Acetophenone
-
4-Chlorobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a conical flask, dissolve acetophenone (3.0 mL, 0.025 mole) in 8 mL of ethanol.
-
Add 4-chlorobenzaldehyde (3.0 g, 0.025 mole) to the solution and stir.
-
Prepare a 30% aqueous solution of NaOH. Add 4 mL of this solution dropwise to the stirred mixture in an ice-cold water bath.
-
Continue stirring in the ice bath until the mixture solidifies.
-
Allow the solidified mass to stand in a cold condition overnight.
-
Separate the solidified product and dry it at room temperature.
-
Purify the crude product by recrystallization from ethanol.[14][15]
-
Dry the purified 4-chlorochalcone and characterize it by determining its melting point and recording its FTIR and NMR spectra.[3][16]
Visualization of Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the synthesis and purification of chalcones.
Caption: General workflow for chalcone synthesis and purification.
Caption: Simplified Claisen-Schmidt condensation mechanism.
Conclusion
The selection between p-anisaldehyde and 4-chlorobenzaldehyde in chalcone synthesis hinges on a trade-off between reaction kinetics and the desired electronic properties of the final product. 4-Chlorobenzaldehyde, with its electron-withdrawing substituent, offers a faster and often higher-yielding reaction, making it an efficient choice for accessing 4-chlorinated chalcones. In contrast, p-anisaldehyde, while leading to a slower reaction, provides a pathway to methoxy-substituted chalcones, which are of significant interest in medicinal chemistry due to their prevalence in natural products and their potential for enhanced biological activity.
By understanding the underlying electronic principles and leveraging the detailed protocols provided, researchers can effectively tailor their synthetic strategies to achieve their desired chalcone derivatives with high purity and in good yields. This guide serves as a practical resource to navigate these choices and optimize the synthesis of this important class of compounds.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. pharmascholars.com [pharmascholars.com]
- 7. tsijournals.com [tsijournals.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Solved Synthesis of 4-Methoxychalcone: A Crossed-Aldol | Chegg.com [chegg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. jetir.org [jetir.org]
- 14. jetir.org [jetir.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Chalcones Derived from p-Methoxybenzylideneacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Chalcones in Medicinal Chemistry
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique architecture serves as a privileged scaffold in medicinal chemistry, offering vast possibilities for structural modifications and, consequently, a broad spectrum of biological activities. Among the myriad of synthetic chalcones, those derived from p-Methoxybenzylideneacetone hold significant promise due to the influence of the methoxy group on their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, data-driven comparison of the biological activities of these specific chalcones, delving into their anticancer, antimicrobial, and anti-inflammatory potential. We will explore the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer a comparative analysis of their efficacy based on available quantitative data.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Chalcones derived from this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cell survival and proliferation.
Comparative Efficacy Against Various Cancer Cell Lines
The anticancer activity of these chalcones is highly dependent on the substitution pattern on the second aromatic ring. The following table summarizes the cytotoxic activity (IC50 values) of various chalcones synthesized from p-methoxyacetophenone (a key precursor for this compound derivatives) and different substituted benzaldehydes.
| Compound ID | B-Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| LY-2 | 4-Chlorophenyl | MCF-7 (Breast) | 4.61 | [1] |
| HT29 (Colorectal) | 8.98 | [1] | ||
| A549 (Lung) | 10.44 | [1] | ||
| LY-8 | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 9.00 | [1] |
| LY-10 | 4-(Dimethylamino)phenyl | MCF-7 (Breast) | 7.85 | [1] |
| Compound 1 | Phenyl | MCF-7 (Breast) | <20 µg/mL | [2] |
| Compound 5 | 4-Chlorophenyl | MCF-7 (Breast) | <20 µg/mL | [2] |
| Compound 23 | 2-Hydroxyphenyl | MCF-7 (Breast) | <20 µg/mL | [2] |
| Compound 25 | 4-Hydroxyphenyl | MCF-7 (Breast) | <20 µg/mL | [2] |
Analysis: The data indicates that substitutions on the B-ring play a crucial role in the anticancer potency. For instance, the presence of a chlorine atom at the para position (LY-2) confers potent activity against breast, colorectal, and lung cancer cell lines.[1] Interestingly, compounds with both electron-withdrawing (chloro) and electron-donating (dimethylamino) groups exhibit significant cytotoxicity. This highlights the complex structure-activity relationship (SAR) of these chalcones.
Mechanism of Action: Induction of Apoptosis via Caspase Signaling
A primary mechanism by which chalcones exert their anticancer effects is through the induction of apoptosis. This process is often mediated by the activation of a cascade of enzymes known as caspases. Chalcones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4]
Caption: Intrinsic apoptosis pathway induced by chalcones.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[2][5][6][7][8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Chalcones derived from this compound have shown promising activity against a range of bacteria and fungi.
Comparative Efficacy Against Microbial Strains
The antimicrobial potency of these chalcones is influenced by the nature and position of substituents on the aromatic rings. The following table presents the Minimum Inhibitory Concentration (MIC) values of several chalcones synthesized from p-methoxyacetophenone.
| Compound ID | B-Ring Substitution | Microorganism | MIC (µg/mL) | Reference |
| Chalcone 3c | 4-Bromophenyl | S. aureus | 62.5-250 | [3] |
| C. albicans | 62.5-250 | [3] | ||
| E. faecalis | >250 | [3] | ||
| Chalcone 3 | 3,4-Dimethoxyphenyl | B. subtilis | 62.5 | [9] |
| S. aureus | 125 | [9] | ||
| E. coli | 250 | [9] | ||
| P. aeruginosa | 125 | [9] |
Analysis: The presence of a halogen, such as bromine, on the B-ring appears to enhance antimicrobial activity, as seen with compound 3c .[3] Furthermore, the dimethoxy-substituted chalcone 3 demonstrated excellent activity against Bacillus subtilis, with an MIC value comparable to the standard antibiotic ampicillin.[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]
Step-by-Step Methodology:
-
Preparation of Chalcone Solutions: Prepare a series of twofold dilutions of the chalcone compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no chalcone) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the chalcone that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulating Inflammatory Responses
Chronic inflammation is a key contributor to various diseases, including cancer and autoimmune disorders. Chalcones have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[6][11][13][14][15][16]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of chalcones are often attributed to their ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][14][17][18][19][20][21][22] These pathways play a central role in regulating the expression of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and widely used method to measure nitrite concentration, an indicator of nitric oxide (NO) production by inflammatory cells like macrophages.[23][24]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Conclusion: A Promising Scaffold for Future Drug Development
Chalcones derived from this compound represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive candidates for further investigation in drug discovery and development. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to optimize their potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the therapeutic potential of this fascinating class of molecules. Future research should focus on in vivo studies to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these chalcone derivatives.
References
- 1. jrimt.jp [jrimt.jp]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. data.ms4sub.com [data.ms4sub.com]
- 13. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 15. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds | MDPI [mdpi.com]
- 19. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Impact of the flavonoid-induced intestinal microbiota modulation on global energy metabolism: implication for obesity [frontiersin.org]
- 23. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to In Vitro Profiling of p-Methoxybenzylideneacetone (PMBA) Derived Compounds
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of essential in vitro assays for characterizing the biological activities of p-Methoxybenzylideneacetone (PMBA) derived compounds. Our focus is not merely on procedural steps but on the strategic selection and interpretation of these assays to build a robust pharmacological profile for your novel chemical entities. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system for generating reliable and reproducible data.
The chalcone scaffold, of which this compound is a member, is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] This guide will navigate the primary in vitro assays crucial for validating these therapeutic potentials in your PMBA-derived library.
Foundational Assessment: Cytotoxicity and Antiproliferative Activity
The initial and most critical step in drug discovery is to determine a compound's effect on cell viability and proliferation.[4][5][6] This foundational data informs the therapeutic window and guides concentration selection for all subsequent mechanistic assays. We will compare two workhorse colorimetric assays that, when used in tandem, provide a more complete picture of a compound's cytostatic versus cytotoxic effects.[5]
Comparison of Primary Cytotoxicity Assays
| Assay | Principle | Endpoint Measurement | Key Advantage | Causality Insight |
| MTT / XTT | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[7] | Colorimetric (Formazan product) | Measures metabolic activity, an indicator of cell viability. XTT is advantageous as its formazan product is water-soluble, eliminating a solubilization step.[7] | Distinguishes between compounds that inhibit metabolic function versus those that cause outright cell death. |
| Crystal Violet | Staining of DNA in the nuclei of adherent, viable cells.[5] | Colorimetric (Eluted dye) | Directly quantifies cell number based on adherence, providing a measure of cell death or detachment.[5] | Complements MTT/XTT by confirming whether a loss of metabolic signal is due to cell death or merely a cytostatic effect. |
Experimental Protocol: XTT Cell Viability Assay
The XTT assay is often preferred over the MTT assay for its simplified workflow, as it does not require a solubilization step for the formazan product.[7]
Objective: To determine the concentration of a PMBA derivative that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., PC3 for prostate, HT-29 for colon)[8]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
PMBA-derived compounds dissolved in DMSO
-
XTT Reagent and Electron Coupling Reagent[7]
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 450-500 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PMBA compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[8]
-
XTT Reagent Preparation: Just before use, prepare the XTT/electron coupling solution according to the manufacturer's instructions. A typical ratio is 50:1 (XTT solution to coupling reagent).
-
Assay Development: Add 50 µL of the prepared XTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.
-
Data Acquisition: Measure the absorbance of the orange formazan product at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Probing Anti-Inflammatory Mechanisms
Chronic inflammation is a key driver of numerous diseases.[9] Many chalcone derivatives exhibit anti-inflammatory properties, often by targeting the NF-κB signaling pathway or inhibiting cyclooxygenase (COX) enzymes.[10][11]
Signaling Pathway: Canonical NF-κB Activation
The NF-κB pathway is a central regulator of inflammatory gene expression.[12][13] Its activation by stimuli like Lipopolysaccharide (LPS) leads to the transcription of pro-inflammatory cytokines and enzymes such as COX-2.[9][11]
Caption: Canonical NF-κB signaling pathway and potential points of inhibition by PMBA derivatives.
Assay Comparison: Anti-Inflammatory Endpoints
| Assay | Principle | Endpoint Measurement | Throughput | Causality Insight |
| COX Inhibition Assay | Measures the activity of purified COX-1 and COX-2 enzymes or their activity in cell lysates.[14][15][16] | Colorimetric, Fluorometric, or Radiochemical detection of prostaglandin E2 (PGE2).[17] | Medium to High | Determines direct inhibition of COX enzymes and selectivity for the inducible COX-2 isoform over the constitutive COX-1.[10] |
| NF-κB Reporter Assay | Uses a cell line stably expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[18] | Luminescence or Fluorescence | High | Quantifies the transcriptional activity of NF-κB, providing a direct measure of pathway inhibition upstream of gene expression.[18] |
| Griess Assay for Nitric Oxide (NO) | Measures the production of nitrite, a stable breakdown product of NO, in the supernatant of LPS-stimulated macrophages (e.g., RAW 264.7 cells).[11][19] | Colorimetric (Azo dye) | High | Assesses the inhibition of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme whose expression is often NF-κB dependent.[11] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
Objective: To determine if PMBA derivatives can inhibit LPS-induced NF-κB transcriptional activity.
Materials:
-
HEK293 or RAW 264.7 cell line stably transfected with an NF-κB luciferase reporter construct.[18]
-
Complete growth medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
PMBA-derived compounds dissolved in DMSO.
-
White, opaque 96-well plates suitable for luminescence.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at an appropriate density and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of your PMBA compounds for 1-2 hours. This step allows the compound to enter the cells before inflammatory stimulation.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to activate the NF-κB pathway.[19] Do not add LPS to negative control wells. Include a vehicle control (DMSO + LPS).
-
Incubation: Incubate the plate for 6-8 hours. This duration is typically sufficient for reporter gene expression to peak.
-
Cell Lysis and Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's protocol, which typically lyses the cells and provides the substrate for the luciferase enzyme.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal of treated wells to the vehicle control (LPS only). A parallel cytotoxicity assay (e.g., XTT) must be run at the same concentrations to ensure that any observed decrease in signal is due to NF-κB inhibition and not cell death.[18]
Characterizing Antioxidant Activity
Oxidative stress is implicated in the pathology of many diseases.[20] Compounds that can either directly scavenge free radicals or boost the cell's endogenous antioxidant defenses via the Nrf2 pathway are of high therapeutic interest.[21][22]
Signaling Pathway: Nrf2-Keap1 Antioxidant Response
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for degradation.[23] Oxidative or electrophilic stress causes Keap1 to release Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes.[20][21]
Caption: The Nrf2-Keap1 signaling pathway for cellular antioxidant response.
Assay Comparison: Antioxidant Mechanisms
| Assay | Principle | Endpoint Measurement | Cell-based? | Causality Insight |
| DPPH/ABTS Assays | Chemical assays measuring the ability of a compound to donate a hydrogen/electron to neutralize a stable radical (DPPH• or ABTS•+).[24][25] | Colorimetric (loss of radical color) | No | Provides a rapid assessment of direct radical-scavenging ability. Useful for initial screening and structure-activity relationship (SAR) studies.[26] |
| Nrf2/ARE Reporter Assay | Uses a cell line with a reporter gene driven by the Antioxidant Response Element (ARE) promoter.[23][27] | Luminescence or Fluorescence | Yes | Determines if a compound can activate the cell's own master regulator of antioxidant defense, indicating a potentially more profound and lasting protective effect.[23] |
Elucidating the Mechanism of Cell Death: Apoptosis Induction
For compounds identified as cytotoxic in Section 1, a crucial next step is to determine how they kill cancer cells. Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents.[6] A key event in apoptosis is the activation of a cascade of cysteine proteases known as caspases.[28]
Experimental Workflow: From Screening to Mechanism
A logical progression of assays is essential for efficient drug discovery. An initial broad screen for bioactivity should be followed by more focused secondary and mechanistic assays for the most promising "hit" compounds.
Caption: A logical experimental workflow for screening and characterizing PMBA-derived compounds.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay is a highly sensitive method for quantifying the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[29]
Objective: To determine if the cytotoxicity induced by a PMBA derivative is mediated by the activation of executioner caspases.
Materials:
-
Cancer cell line of interest.
-
Complete growth medium.
-
PMBA-derived compounds.
-
White, opaque 96-well plates.
-
Caspase-Glo® 3/7 Reagent.[29]
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the PMBA compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation and Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each 100 µL of cell culture.[29]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light. This single addition step lyses the cells and initiates the luminescent reaction.[29]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: A significant increase in luminescence in compound-treated wells compared to the vehicle control indicates the activation of caspase-3 and/or -7, providing strong evidence for apoptosis induction.
Conclusion
The in vitro evaluation of this compound derivatives requires a multi-faceted approach. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive and compelling data package. This guide provides the strategic framework and validated protocols to assess the anticancer, anti-inflammatory, and antioxidant potential of your compounds. The key to success lies not in the sheer volume of assays performed, but in the logical selection of complementary methods that together tell a cohesive story about the compound's mechanism of action.
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmpharm.ru [pharmpharm.ru]
- 25. researchgate.net [researchgate.net]
- 26. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 27. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of p-Methoxybenzylideneacetone Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of innovation. In the realm of synthetic organic chemistry, p-Methoxybenzylideneacetone and its derivatives, a class of chalcones, are of significant interest due to their diverse biological activities. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to elucidate the structures of these compounds, grounded in experimental data and established methodologies. Our focus is to not only present the data but to explain the underlying principles that make each technique a powerful tool in the chemist's arsenal.
Introduction to this compound and its Derivatives
This compound, a simple chalcone, serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The core structure, characterized by an α,β-unsaturated ketone system linking two aromatic rings, gives rise to unique electronic and conformational properties. Spectroscopic analysis is indispensable for confirming the successful synthesis of these derivatives, verifying their purity, and understanding their structure-activity relationships. This guide will explore the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of these compounds.
Comparative Spectroscopic Analysis
To illustrate the power of a multi-spectroscopic approach, we will compare the analytical data for this compound and two representative derivatives: one with an electron-donating group (EDG) and one with an electron-withdrawing group (EWG) on the non-methoxylated phenyl ring.
-
Compound A: this compound
-
Compound B: 4'-Hydroxy-4-methoxybenzylideneacetone (EDG derivative)
-
Compound C: 4'-Nitro-4-methoxybenzylideneacetone (EWG derivative)
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For chalcones, the two primary absorption bands, Band I and Band II, are of interest. Band I, appearing at a longer wavelength (lower energy), is attributed to the π → π* transition of the cinnamoyl system, while Band II, at a shorter wavelength, arises from the benzoyl moiety.[1]
The position and intensity of these bands are sensitive to the electronic nature of the substituents on the aromatic rings. Electron-donating groups tend to cause a bathochromic (red) shift, moving the absorption to longer wavelengths, while electron-withdrawing groups can induce a hypsochromic (blue) shift.[2]
| Compound | Band I (λmax, nm) | Band II (λmax, nm) | Solvent |
| A: this compound | ~320 | ~240 | Ethanol |
| B: 4'-Hydroxy-4-methoxybenzylideneacetone | ~365 | ~250 | Ethanol |
| C: 4'-Nitro-4-methoxybenzylideneacetone | ~310 | ~265 | Ethanol |
Note: The exact λmax values can vary slightly depending on the solvent and concentration.
The significant red shift observed for Compound B is due to the enhanced delocalization of π-electrons facilitated by the hydroxyl group. Conversely, the nitro group in Compound C, with its strong electron-withdrawing nature, alters the electronic landscape, leading to a different pattern of absorption.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a cornerstone technique for the identification of functional groups. The key vibrational frequencies for this compound derivatives provide a molecular fingerprint.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Observations and Comparisons |
| C=O (Ketone) | 1650 - 1670 | The position of the carbonyl stretch is sensitive to conjugation and substituent effects. EWGs can slightly increase the frequency, while EDGs may slightly decrease it. |
| C=C (Alkenyl) | 1580 - 1620 | This band, often appearing as a sharp peak, confirms the presence of the α,β-unsaturated system. |
| C-O-C (Ether) | 1250 - 1260 (asymmetric), 1020-1030 (symmetric) | The strong asymmetric stretch is characteristic of the methoxy group. |
| Ar-H (Aromatic) | 3000 - 3100 (stretching), 690 - 900 (out-of-plane bending) | The out-of-plane bending patterns can provide clues about the substitution pattern on the aromatic rings. |
| -OH (Phenolic) | ~3200 - 3600 (broad) | A broad peak in this region is a clear indicator of the hydroxyl group in Compound B. |
| -NO₂ (Nitro) | ~1520 (asymmetric), ~1340 (symmetric) | Strong, sharp peaks in these regions are characteristic of the nitro group in Compound C. |
The presence and position of these characteristic bands allow for a rapid and non-destructive confirmation of the key functional groups within the synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
¹H and ¹³C NMR spectroscopy provide the most detailed structural information, revealing the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectra of chalcones have several characteristic regions. The vinylic protons (H-α and H-β) of the enone system typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Observations and Comparisons |
| -OCH₃ | ~3.8 | s | - | A sharp singlet integrating to three protons is a hallmark of the methoxy group. |
| H-α | ~6.7 - 7.0 | d | ~15-16 | The chemical shift is influenced by the substituent on the adjacent phenyl ring. |
| H-β | ~7.4 - 7.8 | d | ~15-16 | Generally downfield from H-α due to deshielding by the carbonyl group. |
| Aromatic-H | ~6.9 - 8.3 | m | - | The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern. EDGs will shield aromatic protons, shifting them upfield, while EWGs will deshield them, causing a downfield shift. |
| -OH (Phenolic) | Variable (often broad) | s | - | The chemical shift of the phenolic proton in Compound B can vary depending on the solvent and concentration. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon framework.
| Carbon | Chemical Shift (δ, ppm) | Observations and Comparisons |
| C=O (Ketone) | ~188 - 198 | The carbonyl carbon is the most downfield signal. Its chemical shift is sensitive to substituent effects.[1] |
| C-β | ~140 - 145 | The β-carbon of the enone system. |
| C-α | ~120 - 128 | The α-carbon of the enone system. |
| Aromatic-C | ~114 - 165 | The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the methoxy group (ipso-carbon) will be significantly downfield. |
| -OCH₃ | ~55 | The methoxy carbon appears as a sharp signal in the upfield region. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly used for chalcones.
The fragmentation of chalcones in the mass spectrometer often involves cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.[3][4] The presence of different substituents will influence the relative abundance of these fragments.
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| A: this compound | 177.08 | 134, 107, 77 |
| B: 4'-Hydroxy-4-methoxybenzylideneacetone | 193.08 | 150, 121, 93 |
| C: 4'-Nitro-4-methoxybenzylideneacetone | 222.07 | 179, 150, 122 |
The fragmentation patterns can be diagnostic. For instance, the loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for methoxy-containing chalcones.[3]
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analyses described above.
UV-Vis Spectroscopy
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-grade solvent (e.g., ethanol or methanol) to an approximate concentration of 10⁻⁵ M.
-
Blank Preparation: Use the same solvent as used for the sample as the blank.
-
Measurement:
-
Turn on the instrument and allow it to warm up for at least 30 minutes.[5]
-
Set the wavelength range for scanning (e.g., 200-500 nm).
-
Place the blank cuvette in the reference and sample holders and run a baseline correction.[5]
-
Replace the blank in the sample holder with the sample cuvette.
-
Acquire the absorption spectrum of the sample.
-
Identify the λmax values for Band I and Band II.
-
FT-IR Spectroscopy
-
Instrument: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: No special preparation is needed for solid samples when using an ATR accessory. A small amount of the solid is placed directly on the ATR crystal.
-
Measurement:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Acquire a background spectrum with the clean, empty ATR accessory. This will be subtracted from the sample spectrum.[6]
-
Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Acquire the sample spectrum.
-
Identify the characteristic absorption bands for the functional groups present.
-
NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Measurement:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.
-
Assign the chemical shifts in the ¹³C NMR spectrum.
-
Mass Spectrometry
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Measurement:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the molecular ion peak ([M+H]⁺) and the major fragment ions.
-
Workflow and Data Integration
A comprehensive spectroscopic analysis follows a logical workflow, where the results from each technique complement and validate the others.
The integration of data from these diverse spectroscopic techniques provides a robust and self-validating system for the structural elucidation of this compound derivatives. Each method offers a unique piece of the structural puzzle, and their combined application leads to an unambiguous assignment of the molecular structure. This comprehensive analytical approach is fundamental to advancing research and development in medicinal chemistry and related fields.
References
- 1. cbic.yale.edu [cbic.yale.edu]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART) -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. cbic.yale.edu [cbic.yale.edu]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Rutgers_MS_Home [react.rutgers.edu]
Comparative Guide to Computational Studies of p-Methoxybenzylideneacetone Reaction Mechanisms
<
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthesis and designing novel molecular entities. p-Methoxybenzylideneacetone, a chalcone derivative, serves as a vital scaffold in medicinal chemistry. Elucidating its formation mechanism, typically via a base-catalyzed Claisen-Schmidt condensation, provides a model for understanding a fundamental carbon-carbon bond-forming reaction.[1] This guide offers a comparative analysis of computational approaches to dissect this reaction, providing field-proven insights into the causality behind methodological choices and presenting supporting data to guide your own investigations.
Introduction to the Claisen-Schmidt Condensation
The synthesis of this compound involves the Claisen-Schmidt condensation, a type of mixed aldol condensation, between p-methoxybenzaldehyde and acetone.[2] Because p-methoxybenzaldehyde lacks α-hydrogens, it cannot enolize, preventing self-condensation and simplifying the product mixture.[3] The reaction is typically base-catalyzed and proceeds through three key stages:
-
Enolate Formation: A base, such as hydroxide (OH⁻), abstracts an acidic α-proton from acetone to form a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of p-methoxybenzaldehyde, forming a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily loses a water molecule to form the stable, conjugated α,β-unsaturated ketone, this compound.[2][4]
While this pathway is well-established, computational chemistry allows us to quantify the energetics of each step, identify the rate-determining transition state, and predict how substituents might influence the reaction kinetics—insights that are often challenging to obtain experimentally.
Comparing Computational Methodologies for Reaction Mechanism Studies
The accuracy of a computational study is fundamentally dependent on the chosen theoretical method and basis set. For reactions like the Claisen-Schmidt condensation, Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy.[5][6]
| Computational Method | Basis Set | Key Strengths | Considerations & Limitations | Typical Application |
| B3LYP | 6-31G(d,p) | A workhorse functional, widely used and well-benchmarked for organic reactions. Good for initial geometry optimizations and frequency calculations.[7] | May underestimate reaction barriers in some cases. Less accurate for systems with significant non-covalent interactions. | General purpose mechanism screening, geometry optimizations, and vibrational analysis. |
| M06-2X | 6-311+G(d,p) | A meta-hybrid GGA functional known for better accuracy in thermochemistry and kinetics, particularly for main-group elements.[8] Often provides more reliable barrier heights. | More computationally expensive than B3LYP. The choice of functional can significantly impact results.[9] | Calculating accurate activation energies, transition state analysis, and studying reaction kinetics.[8] |
| ωB97X-D | def2-TZVP | A range-separated hybrid functional with empirical dispersion corrections. Excellent for systems where non-covalent interactions and long-range effects are important. | Higher computational demand. Requires careful validation against experimental data or higher-level theory. | Studies involving solvent effects, catalysis by larger molecules, or where dispersion forces are critical. |
| Semi-empirical (e.g., PM7) | N/A | Very fast, allowing for the study of very large systems or for high-throughput screening. | Significantly lower accuracy. Not suitable for reliable kinetic or thermodynamic predictions. Should be validated with DFT. | Rapid initial screening of potential reaction pathways or conformational analysis of large molecules. |
Expert Insight: The choice of method is a trade-off. For an initial exploration of the this compound mechanism, starting with geometry optimizations and frequency calculations using B3LYP/6-31G(d,p) is a cost-effective and reliable strategy. For more precise energy barriers, essential for kinetic analysis, a higher-level functional like M06-2X with a larger basis set is recommended.[8]
A Validated Workflow for Mechanistic Investigation
To ensure trustworthy and reproducible results, a computational protocol must be systematic and self-validating. The following detailed workflow represents a robust approach to studying the base-catalyzed formation of this compound.
Experimental Protocol: Step-by-Step Computational Workflow
-
Reactant & Product Optimization:
-
Action: Build the initial 3D structures of all reactants (acetone, p-methoxybenzaldehyde, OH⁻) and the final product (this compound, H₂O).
-
Method: Perform full geometry optimizations using a selected DFT method (e.g., B3LYP/6-31G(d,p)).
-
Causality: This step finds the lowest energy conformation (a local minimum) for each molecule on the potential energy surface.
-
-
Vibrational Frequency Analysis (Minima):
-
Action: For each optimized structure from Step 1, perform a frequency calculation at the same level of theory.
-
Validation: Confirm that each structure is a true minimum by ensuring there are zero imaginary frequencies.
-
Causality: This calculation confirms the stability of the optimized geometries and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate energy calculations.
-
-
Transition State (TS) Searching:
-
Action: For each step of the proposed mechanism (enolate formation, C-C bond formation, dehydration), build an initial guess of the transition state structure. Use a TS search algorithm (e.g., QST2, QST3, or Berny optimization with opt=ts).
-
Method: Optimize the transition state geometry using the chosen DFT method.
-
Causality: Transition State Theory (TST) posits that the reaction rate is governed by the energy of the highest barrier (the transition state) between reactants and products.[10][11] Locating this saddle point on the potential energy surface is critical.
-
-
Vibrational Frequency Analysis (Transition States):
-
Action: Perform a frequency calculation on each optimized TS structure.
-
Validation: A true transition state is characterized by having exactly one imaginary frequency.
-
Causality: The single imaginary frequency corresponds to the vibrational mode along the reaction coordinate—the motion of atoms that transforms the reactant into the product.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Action: For each validated TS, run an IRC calculation in both the forward and reverse directions.
-
Validation: The IRC path must connect the transition state to the correct reactant and product (or intermediate) minima on the potential energy surface.
-
Causality: This is the ultimate confirmation that the located transition state correctly links the intended species in the reaction pathway.
-
-
Energy Profile Construction:
-
Action: Calculate the single-point energies of all optimized minima and transition states using a higher level of theory (e.g., M06-2X/6-311+G(d,p)) for improved accuracy. Correct these electronic energies with the ZPVE from the frequency calculations.
-
Analysis: Plot the relative Gibbs free energies (ΔG) of all species to construct the reaction energy profile. The highest energy difference between a reactant and a subsequent transition state represents the activation energy (ΔG‡) of the rate-determining step.
-
Visualizing the Computational Workflow and Reaction Pathway
Diagrams are essential for conceptualizing complex processes. The following visualizations, generated using Graphviz, illustrate the computational workflow and a plausible energy profile for the reaction.
Caption: A typical workflow for computational reaction mechanism analysis.
Caption: A representative reaction energy profile for the Claisen-Schmidt condensation.
Concluding Remarks
Computational analysis provides an indispensable lens for viewing chemical reactions, offering molecular-level detail that complements and guides experimental work. For the synthesis of this compound, DFT calculations can reliably map the entire reaction pathway, quantify activation barriers, and validate mechanistic hypotheses. Studies have shown that for many base-catalyzed aldol condensations, the final dehydration step to form the C=C double bond is the rate-limiting step.[12][13] By applying a rigorous, multi-step validation workflow as outlined here, researchers can generate trustworthy data to accelerate the development of new synthetic methodologies and novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. praxilabs.com [praxilabs.com]
- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. researchgate.net [researchgate.net]
- 10. comp.chem.umn.edu [comp.chem.umn.edu]
- 11. Transition state theory - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Complete Mechanism of an Aldol Condensation [escholarship.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of p-Methoxybenzylideneacetone
As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The integrity of our experiments extends beyond the bench to the entire lifecycle of the chemicals we handle, including their final disposition. p-Methoxybenzylideneacetone, a common building block in organic synthesis, requires meticulous handling not only during use but also during its disposal. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary concerns are dermal, necessitating stringent protocols to prevent contact.
Core Hazards:
-
Skin Irritation: Direct contact can cause skin irritation[1].
-
Allergic Skin Reaction: The most significant risk is its potential to act as a skin sensitizer. Repeated or prolonged contact may lead to an allergic reaction, manifesting as a rash, itching, or swelling[1][2]. Once an individual is sensitized, subsequent exposures to even minute quantities can trigger a severe allergic response.
This sensitizing potential is the critical driver for the rigorous handling and disposal procedures outlined below. The goal is zero contact.
| Hazard Classification | Category | GHS Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [2] |
Chemical Incompatibilities: To prevent dangerous reactions within a waste container, this compound waste must be segregated from:
Personnel Protection: Your First Line of Defense
Before handling this compound at any stage, including disposal, the following Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable standard for preventing dermal exposure.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[1][4][5].
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before each use. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A lab coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron[1][3].
-
Work Area: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors[3]. Ensure that an eyewash station and safety shower are readily accessible[1].
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA)[6]. As the generator of the waste, you are legally responsible for its management from "cradle to grave"[6].
Step 1: Waste Characterization and Segregation
Any this compound that is unwanted, expired, or contaminated is considered a hazardous waste.
-
Do Not Mix: This is the most critical rule. Never mix this compound waste with other chemical waste streams, especially those containing the incompatible materials listed above[7]. Inadvertent mixing can lead to heat generation, gas evolution, or other hazardous reactions.
-
Solid vs. Liquid: Collect solid waste (e.g., powder, contaminated weigh paper) and liquid waste (e.g., solutions containing the compound) in separate, designated containers.
Step 2: Containerization
The integrity of your waste container is paramount to preventing leaks and exposures.
-
Select a Compatible Container: Use a clean, sturdy, leak-proof container with a screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate. The container must be compatible with the chemical[6].
-
Keep it Closed: The container must remain sealed at all times, except when you are actively adding waste[6][7]. Leaving a funnel in an open waste container is a common but dangerous violation.
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled. Your label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard(s): "Irritant, Skin Sensitizer"
-
The accumulation start date (the date the first waste was added).
Step 4: Accumulation and Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant bin or tray to contain any potential leaks[7].
-
Segregation: Store the container away from incompatible materials[7].
Step 5: Final Disposal
-
Request Pickup: Once your container is nearly full (e.g., 75%) or if you no longer generate this waste stream, arrange for its disposal.
-
Professional Service: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to collect the waste[3].
-
Compliance: This ensures the waste will be transported and disposed of at an approved waste disposal plant in a manner consistent with all federal, state, and local regulations[1][3].
Caption: Workflow for the compliant disposal of this compound.
Emergency Procedures: Small Spill Management
In the event of a small spill of solid this compound:
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the full PPE described in Section 2.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or diatomite to avoid raising dust[3].
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal[5][8].
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste. Finally, wash the area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as this compound hazardous waste[3].
By adhering to this structured and technically sound protocol, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal or environmental health.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. mtu.edu [mtu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of p-Methoxybenzylideneacetone
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate, and in-depth procedural information for the safe handling of p-Methoxybenzylideneacetone (also known as 4-(4-methoxyphenyl)but-3-en-2-one), a compound with significant potential in various research applications. As your partner in the laboratory, we aim to build a foundation of trust by delivering value that extends beyond the product itself, ensuring that your groundbreaking work is conducted with the highest standards of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is critical. This compound is recognized primarily as a skin sensitizer , meaning that repeated exposure can lead to an allergic skin reaction.[1][2] Once an individual is sensitized, even minute amounts of the substance can trigger a significant allergic response, a condition that is typically lifelong.[1][2]
Beyond its sensitizing properties, this compound may also cause irritation to the skin, eyes, and respiratory tract.[3] While comprehensive toxicological data for this specific compound is limited, its structural components—an aromatic ketone and an ether group—warrant a cautious approach. Structurally related compounds, such as anisole and benzalacetone, are known to cause irritation.[3][4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Key Hazard Information:
| Hazard Type | Description | Primary Route of Exposure |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact.[1][2] | Dermal (Skin) |
| Skin Irritation | May cause redness, itching, and inflammation.[3] | Dermal (Skin) |
| Eye Irritation | May cause redness, pain, and watering of the eyes. | Ocular (Eyes) |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[4] | Inhalation |
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. For this compound, which is a solid at room temperature but can become airborne as dust, the following are mandatory:
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a properly functioning chemical fume hood.[2][5] This is crucial to prevent the inhalation of fine particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): Your Essential Barrier
Where engineering controls cannot eliminate all risks, Personal Protective Equipment (PPE) provides a critical barrier. The selection of PPE must be deliberate and based on the specific hazards of this compound.
Given that the primary hazard is skin sensitization, selecting the correct gloves is paramount. Nitrile gloves are a common choice in laboratories; however, they offer poor resistance to ketones.[6] For handling this compound, a more robust glove material is necessary.
Recommended Glove Selection:
| Glove Material | Breakthrough Time (Ketones) | Recommendation | Rationale |
| Butyl Rubber | Excellent | Primary Recommendation | Offers superior protection against ketones and esters.[7][8] |
| Viton™ | Excellent | Recommended for high-risk tasks | Provides exceptional resistance to aromatic solvents and chlorinated compounds.[7][8] |
| Neoprene | Good | Acceptable for short-duration tasks | Offers moderate protection against acids, bases, and some solvents.[7][8] |
| Nitrile | Poor to Not Recommended | Avoid for direct handling | Prone to rapid degradation and permeation by ketones.[6][9] |
Double gloving is a highly recommended practice when handling potent sensitizers. An inner nitrile glove can be worn for dexterity, with an outer butyl rubber or Viton™ glove providing the necessary chemical barrier. This approach also allows for the safe removal of the outer glove if contamination is suspected, without compromising the inner layer of protection.
-
Safety Goggles: Chemical splash goggles that form a seal around the eyes are mandatory to protect against accidental splashes or contact with airborne particles. Standard safety glasses do not offer sufficient protection.
-
Face Shield: When there is a significant risk of splashes, such as during the transfer of solutions or reactions under pressure, a face shield should be worn in addition to safety goggles.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
While working in a chemical fume hood should prevent the need for respiratory protection, in the absence of adequate engineering controls or during a large spill, a respirator may be necessary. A NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter (P100) is recommended. All personnel required to wear respirators must be part of a respiratory protection program, including fit-testing and medical clearance.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure.
Caption: Workflow for the safe handling of this compound.
Step 1: Preparation
-
Review the Safety Data Sheet (SDS): Before each use, review the SDS for this compound to re-familiarize yourself with the hazards and emergency procedures.
-
Don Appropriate PPE: Put on all required PPE as outlined in Section 3, ensuring a proper fit.
-
Prepare the Fume Hood: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.
Step 2: Weighing and Transfer
-
Weighing: Tare a suitable container on a balance. Inside the fume hood, carefully add the desired amount of this compound to the container. Avoid creating dust.
-
Transfer: If dissolving the compound, add the solvent to the solid within the fume hood. Use a funnel for liquid transfers to prevent spills.
Step 3: Post-Handling
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the compound. A mild detergent and water solution is generally effective, followed by a rinse with an appropriate solvent if necessary.
-
Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
| Waste Stream | Container Type | Disposal Protocol |
| Solid Waste (contaminated gloves, weigh paper, etc.) | Labeled, sealed, and compatible container | Dispose of as hazardous chemical waste. |
| Liquid Waste (reaction mixtures, cleaning solvents) | Labeled, sealed, and compatible container | Segregate into halogenated or non-halogenated waste streams as appropriate. Dispose of as hazardous chemical waste.[10][11] |
| Empty Containers | Original container | Triple-rinse with a suitable solvent, deface the label, and dispose of according to institutional guidelines.[12] The rinsate should be collected as hazardous liquid waste. |
Disposal Procedure:
-
Collection: Collect all waste streams in appropriately labeled and sealed containers. Never mix incompatible waste.
-
Storage: Store waste containers in a designated satellite accumulation area, away from heat and ignition sources.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill within a fume hood, use an absorbent material to clean it up and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your research.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. research.wayne.edu [research.wayne.edu]
- 6. gloves.com [gloves.com]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. nswai.org [nswai.org]
- 12. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
